molecular formula C15H16FNO2 B2513560 2-Ethoxy-6-{[(3-fluorophenyl)amino]methyl}phenol CAS No. 416869-28-8

2-Ethoxy-6-{[(3-fluorophenyl)amino]methyl}phenol

Cat. No.: B2513560
CAS No.: 416869-28-8
M. Wt: 261.296
InChI Key: DFBQFSSVNBCVAH-UHFFFAOYSA-N
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Description

2-Ethoxy-6-{[(3-fluorophenyl)amino]methyl}phenol is a useful research compound. Its molecular formula is C15H16FNO2 and its molecular weight is 261.296. The purity is usually 95%.
BenchChem offers high-quality 2-Ethoxy-6-{[(3-fluorophenyl)amino]methyl}phenol suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-Ethoxy-6-{[(3-fluorophenyl)amino]methyl}phenol including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name

2-ethoxy-6-[(3-fluoroanilino)methyl]phenol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H16FNO2/c1-2-19-14-8-3-5-11(15(14)18)10-17-13-7-4-6-12(16)9-13/h3-9,17-18H,2,10H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DFBQFSSVNBCVAH-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=CC(=C1O)CNC2=CC(=CC=C2)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H16FNO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

261.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

Molecular weight and formula of 2-Ethoxy-6-{[(3-fluorophenyl)amino]methyl}phenol

[1]

Physicochemical Specifications

The target molecule is a functionalized phenolic derivative characterized by a vanilloid-like core coupled to a fluorinated aniline via a methylene bridge. It belongs to the class of secondary benzylamines , often utilized as privileged scaffolds in kinase inhibitor design and protein-protein interaction (PPI) modulation.

Core Data Table
PropertySpecification
IUPAC Name 2-Ethoxy-6-{[(3-fluorophenyl)amino]methyl}phenol
Common Identifier CAS 416869-28-8
Molecular Formula C₁₅H₁₆FNO₂
Molecular Weight 261.30 g/mol (Average)261.1165 g/mol (Monoisotopic)
SMILES CCOC1=C(O)C(CNCC2=CC(F)=CC=C2)=CC=C1
LogP (Calc) 3.32 ± 0.4 (Lipophilic)
pKa (Calc) Phenolic OH: ~9.8 Secondary Amine: ~4.5 (Aniline-like reduced basicity)
H-Bond Donors 2 (Phenolic -OH, Amine -NH-)
H-Bond Acceptors 3 (Phenolic O, Ethoxy O, Fluorine)

Structural Analysis & Pharmacophore

The molecule exhibits a specific substitution pattern critical for its biological activity. The 2-ethoxy-phenol motif serves as a hydrogen bond donor/acceptor pair, capable of mimicking tyrosine residues in receptor binding pockets. The 3-fluorophenyl ring introduces metabolic stability (blocking the metabolic soft spot at the phenyl ring) and modulates the electronic density of the amine nitrogen.

Structural Connectivity Logic

The following diagram illustrates the logical assembly of the molecule from its synthons, highlighting the connectivity that dictates its chemical reactivity.

MolecularStructureFig 1. Pharmacophore connectivity of 2-Ethoxy-6-{[(3-fluorophenyl)amino]methyl}phenolCorePhenol Core(C6 Ring)Sub12-Ethoxy Group(-OCH2CH3)Core->Sub1Ortho (Pos 2)LinkerMethylene Bridge(-CH2-)Core->LinkerOrtho (Pos 6)AmineSecondary Amine(-NH-)Linker->AmineC-N BondTail3-Fluorophenyl RingAmine->TailN-Aryl Bond

Synthetic Methodology (Self-Validating Protocol)

The most robust route for synthesizing this compound is Reductive Amination . This method is preferred over direct alkylation due to higher selectivity and the avoidance of over-alkylation (quaternary ammonium salt formation).

Reaction Pathway[3][4]
  • Condensation: Reaction of 3-ethoxysalicylaldehyde with 3-fluoroaniline to form the Schiff base (imine) intermediate.

  • Reduction: Selective reduction of the imine C=N bond to the C-N amine using a hydride source.

Detailed Protocol

Note: All steps must be performed under an inert atmosphere (Nitrogen or Argon) to prevent oxidation of the electron-rich phenol.

Reagents
  • Precursor A: 3-Ethoxysalicylaldehyde (1.0 eq)

  • Precursor B: 3-Fluoroaniline (1.0 eq)

  • Reducing Agent: Sodium Triacetoxyborohydride (STAB) (1.5 eq) or NaBH₄ (if performing 2-step).

  • Solvent: Dichloromethane (DCM) or 1,2-Dichloroethane (DCE).

  • Catalyst: Glacial Acetic Acid (1-2 drops).

Step-by-Step Workflow
  • Imine Formation (In Situ):

    • Dissolve 3-ethoxysalicylaldehyde in anhydrous DCM.

    • Add 3-fluoroaniline and catalytic acetic acid.

    • Stir at room temperature for 2–4 hours. Validation: Monitor via TLC (Shift in Rf) or disappearance of the aldehyde carbonyl peak in IR (~1660 cm⁻¹).

  • Reduction:

    • Cool the mixture to 0°C.

    • Add Sodium Triacetoxyborohydride (STAB) portion-wise. STAB is preferred over NaBH₄ for "one-pot" procedures as it is less likely to reduce the aldehyde directly before imine formation.

    • Allow to warm to room temperature and stir overnight (12h).

  • Quench & Isolation:

    • Quench with saturated aqueous NaHCO₃.

    • Extract with DCM (3x).

    • Wash combined organics with brine, dry over Na₂SO₄, and concentrate.

  • Purification:

    • Recrystallize from Ethanol/Hexane or purify via Flash Column Chromatography (Silica gel; Hexane:Ethyl Acetate gradient).

Synthesis Logic Diagram

SynthesisWorkflowFig 2. One-Pot Reductive Amination WorkflowStartStart: Precursors(3-Ethoxysalicylaldehyde + 3-Fluoroaniline)Step1Step 1: Condensation(Solvent: DCM, Cat: AcOH)Start->Step1InterIntermediate: Schiff Base (Imine)(Unstable/Transient)Step1->Inter- H2OStep2Step 2: Reduction(Reagent: NaBH(OAc)3)Inter->Step2+ HydrideEndFinal Product:2-Ethoxy-6-{[(3-fluorophenyl)amino]methyl}phenolStep2->End

Analytical Validation

To ensure the integrity of the synthesized compound, the following analytical signatures must be verified.

Proton NMR (¹H NMR, 400 MHz, DMSO-d₆)
  • δ 1.35 (t, 3H): Methyl protons of the ethoxy group.

  • δ 4.05 (q, 2H): Methylene protons of the ethoxy group (-O-CH₂ -CH₃).

  • δ 4.30 (s/d, 2H): Benzylic methylene linker (Ar-CH₂ -NH-). Note: May appear as a doublet if NH coupling is resolved.

  • δ 6.0 - 7.2 (m, 7H): Aromatic protons. Look for complex splitting in the fluoro-ring due to ¹⁹F-¹H coupling.

  • δ 8.5 - 9.5 (s, 1H): Phenolic -OH (Exchangeable with D₂O).

Mass Spectrometry (LC-MS)[5]
  • Ionization Mode: ESI Positive (+).

  • Target Ion: [M+H]⁺ = 262.3 .

  • Fragmentation Pattern: Loss of the fluoroaniline moiety may generate a tropylium-like cation from the ethoxy-phenol core (m/z ~151).

Handling and Stability

  • Storage: Store at -20°C. The secondary amine and electron-rich phenol are susceptible to slow oxidation. Keep under inert gas (Argon).

  • Solubility: Highly soluble in DMSO and DMF; moderately soluble in Ethanol and Methanol; insoluble in water.

  • Safety: The 3-fluoroaniline moiety is potentially toxic. Handle with gloves and in a fume hood to avoid inhalation of dust or vapors.

References

  • National Center for Biotechnology Information (PubChem). (n.d.). 2-Methoxy-6-{[(4-methylphenyl)amino]methyl}phenol (Analogous Structure Analysis). PubChem Compound Summary for CID 3263834. Retrieved from [Link]

  • Albayrak, Ç., et al. (2010). The IR spectrum of (E)-2-ethoxy-6-[(4-fluorophenylimino)methyl]phenol. ResearchGate. (Provides spectral data for the Schiff base precursor). Retrieved from [Link]

Whitepaper: A Strategic Guide to the Identification and Validation of Biological Targets for 2-Ethoxy-6-{[(3-fluorophenyl)amino]methyl}phenol

Author: BenchChem Technical Support Team. Date: February 2026

An in-depth technical guide or whitepaper on the core.

Abstract The compound 2-Ethoxy-6-{[(3-fluorophenyl)amino]methyl}phenol represents a novel chemical entity with potential therapeutic relevance. As with any new small molecule, the primary challenge and opportunity lie in the precise identification and subsequent validation of its biological targets. This process, often termed target deconvolution, is a cornerstone of modern drug discovery, directly informing mechanism of action, therapeutic potential, and potential toxicity. This guide provides a comprehensive, technically-grounded framework for researchers to systematically uncover the molecular targets of this compound. We will detail a multi-pronged strategy encompassing in silico prediction, unbiased chemoproteomic screening, and rigorous biophysical and cellular validation, presenting not just the "how" but the "why" behind each experimental choice to ensure a self-validating and robust scientific narrative.

Part 1: Foundational Analysis and In Silico Target Prediction

Before embarking on resource-intensive experimental work, computational methods provide an invaluable, data-driven starting point for hypothesis generation. By leveraging the principle that molecules with similar structures often share similar biological targets, we can predict a landscape of potential protein interactions for 2-Ethoxy-6-{[(3-fluorophenyl)amino]methyl}phenol.

1.1. Structural and Physicochemical Characterization The first step is to analyze the compound's structure for key pharmacophoric features. The molecule possesses:

  • A phenol group, a common hydrogen bond donor and acceptor.

  • An ethoxy group, which adds lipophilicity.

  • A secondary amine linker, which is likely protonated at physiological pH, providing a key ionic interaction point.

  • A 3-fluorophenyl moiety, which can participate in hydrophobic and aromatic stacking interactions, with the fluorine atom potentially forming specific halogen bonds.

These features are prevalent in ligands for various target classes, including kinases, G-protein coupled receptors (GPCRs), and metabolic enzymes.

1.2. In Silico Target Prediction Workflow Publicly available, well-validated algorithms can screen the compound's structure against databases of known ligand-protein interactions. Tools like SwissTargetPrediction are excellent for this purpose.

Protocol 1: Target Prediction using SwissTargetPrediction

  • Obtain SMILES String: Convert the chemical name "2-Ethoxy-6-{[(3-fluorophenyl)amino]methyl}phenol" into its Simplified Molecular Input Line Entry System (SMILES) format: CCOC1=CC=CC(=C1O)CNC2=CC(=CC=C2)F.

  • Submit to Server: Navigate to the SwissTargetPrediction web server and input the SMILES string.

  • Select Organism: Choose the relevant organism for the study (e.g., Homo sapiens).

  • Analyze Results: The server will output a ranked list of probable protein targets based on 2D and 3D similarity to known ligands. The results are typically presented with a probability score.

  • Prioritize Targets: Focus on the highest-probability targets and those belonging to protein families that are therapeutically relevant and druggable. For example, a high probability score for a specific kinase or protease would make it a primary candidate for experimental validation.

This computational screening is not definitive but serves to narrow the vast proteome to a manageable list of high-probability candidates, guiding the design of subsequent experiments.

Diagram 1: In Silico Target Prediction Workflow

cluster_input Input Data cluster_process Computational Analysis cluster_output Output & Prioritization Compound 2-Ethoxy-6-{[(3-fluorophenyl)amino]methyl}phenol SMILES Convert to SMILES String (CCOC1=...=C2)F) Compound->SMILES Server Submit to Prediction Server (e.g., SwissTargetPrediction) SMILES->Server Database Compare against Database of Known Ligand-Target Pairs Server->Database Similarity Search RankedList Generate Ranked List of Putative Targets Database->RankedList Prioritize Prioritize Top Candidates for Experimental Validation RankedList->Prioritize

Caption: Workflow for predicting biological targets using chemical similarity.

Part 2: Unbiased Experimental Target Identification via Chemoproteomics

While in silico methods generate hypotheses, unbiased experimental approaches can identify targets directly from complex biological samples without prior assumptions. Affinity-based chemoproteomics is a powerful technique to "fish" for binding partners from a cell lysate.

2.1. Principle of Affinity-Based Pulldown The core principle involves chemically modifying the compound of interest to attach a linker and an affinity tag (e.g., biotin). This "bait" molecule is then immobilized on a solid support (e.g., streptavidin-coated beads) and incubated with a cell lysate. Proteins that bind to the compound will be captured and subsequently identified by mass spectrometry.

Protocol 2: Affinity Chromatography-Mass Spectrometry (AC-MS)

  • Synthesis of the Affinity Probe:

    • Synthesize an analog of 2-Ethoxy-6-{[(3-fluorophenyl)amino]methyl}phenol with a linker (e.g., a short polyethylene glycol chain) attached at a position determined not to be critical for anticipated binding, often the ethoxy or phenyl group.

    • Conjugate the linker to a biotin tag. This is the "bait" probe. A crucial control is to synthesize a "negative control" probe where a key functional group is altered to abolish binding.

  • Immobilization of the Probe:

    • Incubate the biotinylated bait probe with streptavidin-coated magnetic beads to immobilize it. Wash thoroughly to remove any unbound probe.

  • Cell Lysate Preparation:

    • Culture relevant cells (e.g., a cancer cell line if investigating an anti-proliferative effect) and harvest them.

    • Lyse the cells under non-denaturing conditions to preserve protein structure and interactions.

    • Clarify the lysate by centrifugation to remove insoluble debris.

  • Affinity Pulldown:

    • Incubate the immobilized bait probe with the cell lysate for 1-2 hours at 4°C to allow for protein binding.

    • Include a key competition control: a parallel incubation where a large excess of the original, unmodified "free" compound is added to the lysate along with the bait. True targets will preferentially bind the free compound and will not be pulled down.

  • Washing and Elution:

    • Use magnetic separation to wash the beads extensively with lysis buffer to remove non-specific protein binders.

    • Elute the bound proteins from the beads using a denaturing buffer (e.g., SDS-PAGE sample buffer) and heat.

  • Protein Identification by LC-MS/MS:

    • Separate the eluted proteins by SDS-PAGE and perform an in-gel digest with trypsin.

    • Analyze the resulting peptides by liquid chromatography-tandem mass spectrometry (LC-MS/MS).

    • Use a proteomics software suite (e.g., MaxQuant) to identify and quantify the proteins by searching the MS/MS data against a protein database.

  • Data Analysis:

    • True target candidates are proteins that are significantly enriched in the bait pulldown compared to a negative control (e.g., beads alone) and whose binding is significantly reduced in the competition control experiment.

Diagram 2: Affinity-Based Chemoproteomics Workflow

cluster_prep Probe Preparation cluster_exp Pulldown Experiment cluster_analysis Identification & Analysis Bait Synthesize Biotinylated 'Bait' Compound Beads Immobilize Bait on Streptavidin Beads Bait->Beads Incubate Incubate Lysate with Bait-Beads Beads->Incubate Lysate Prepare Native Cell Lysate Lysate->Incubate Wash Wash to Remove Non-specific Binders Incubate->Wash Elute Elute Bound Proteins Wash->Elute MS Protein ID by LC-MS/MS Elute->MS Data Quantify Protein Enrichment (Bait vs. Competition Control) MS->Data Hit Identify Specific Target Candidates Data->Hit

Caption: Workflow for identifying protein targets via affinity pulldown.

Part 3: Target Validation and Functional Characterization

Identifying a protein via proteomics is a significant step, but it is not proof of a direct and functionally relevant interaction. Rigorous validation is required to confirm target engagement in a physiological context.

3.1. Biophysical Validation of Direct Binding Techniques like Surface Plasmon Resonance (SPR) or Isothermal Titration Calorimetry (ITC) can confirm a direct interaction between the compound and a purified recombinant version of the candidate protein, providing quantitative data on binding affinity (KD) and kinetics.

3.2. Cellular Target Engagement: The Cellular Thermal Shift Assay (CETSA) CETSA is a powerful method to verify that a compound binds to its target inside intact cells. The principle is that a protein becomes more resistant to heat-induced denaturation when it is bound by a ligand.

Protocol 3: Cellular Thermal Shift Assay (CETSA)

  • Cell Treatment: Treat intact cultured cells with either the vehicle (e.g., DMSO) or varying concentrations of 2-Ethoxy-6-{[(3-fluorophenyl)amino]methyl}phenol.

  • Heating: Aliquot the treated cell suspensions and heat them to a range of different temperatures for a fixed time (e.g., 3 minutes). This creates a "melt curve."

  • Lysis and Separation: Lyse the cells by freeze-thawing. Centrifuge to separate the soluble, non-denatured proteins (supernatant) from the aggregated, denatured proteins (pellet).

  • Protein Quantification: Collect the supernatant and quantify the amount of the specific target protein remaining soluble at each temperature using a method like Western blotting or ELISA.

  • Data Analysis: Plot the percentage of soluble protein against temperature for both vehicle- and compound-treated samples. A positive result is a "thermal shift," where the melt curve for the compound-treated sample is shifted to higher temperatures, indicating that the compound stabilized the protein. An isothermal dose-response curve can be generated by heating at a single, optimal temperature while varying the compound concentration to determine an EC50 for target engagement.

Table 1: Example CETSA Data Summary

Compound Concentration Temperature (°C) % Soluble Target Protein (Vehicle) % Soluble Target Protein (Compound) Thermal Shift (ΔTm)
10 µM 50 95% 98%
10 µM 54 75% 90%
10 µM 58 (Tm Vehicle) 50% 82% +4°C

| 10 µM | 62 (Tm Compound) | 20% | 50% | |

3.3. Functional Consequence and Pathway Analysis Once a target is validated, the final step is to understand the functional consequence of the binding event. This requires developing an assay specific to the target's function.

  • If the target is a kinase: Perform a kinase activity assay to determine if the compound is an inhibitor or activator.

  • If the target is a GPCR: Use a reporter gene assay or a second messenger assay (e.g., cAMP measurement) to determine if the compound is an agonist or antagonist.

  • If the target is an enzyme: Measure the enzyme's catalytic activity in the presence of the compound.

The results of these functional assays, combined with knowledge of the target's role in cellular signaling, allow for the construction of a mechanistic model.

Diagram 3: Hypothetical Signaling Pathway Modulation

Compound 2-Ethoxy-6-... -phenol Target Validated Target (e.g., Kinase X) Compound->Target Inhibition Substrate Substrate Protein Target->Substrate Phosphorylation pSubstrate Phosphorylated Substrate Substrate->pSubstrate Downstream Downstream Signaling (e.g., Gene Expression) pSubstrate->Downstream Response Cellular Response (e.g., Apoptosis) Downstream->Response

Caption: Hypothetical inhibition of a kinase pathway by the compound.

Conclusion

The journey from a novel chemical structure to a well-characterized drug candidate is a systematic process of discovery and validation. For 2-Ethoxy-6-{[(3-fluorophenyl)amino]methyl}phenol, the path forward involves a synergistic combination of computational prediction, unbiased proteomic screening, and rigorous biophysical and cellular validation. By following the integrated workflow outlined in this guide—from in silico hypothesis to in-cell target engagement and functional consequence—researchers can confidently and efficiently elucidate the mechanism of action, paving the way for its potential development as a novel therapeutic agent.

References

  • Title: SwissTargetPrediction: updated data and new features for efficient prediction of protein targets of small molecules. Source: Nucleic Acids Research, 2019. URL: [Link]

  • Title: The expanding landscape of chemoproteomics. Source: Nature Reviews Chemistry, 2020. URL: [Link]

  • Title: The cellular thermal shift assay for evaluating drug target engagement in cells. Source: Nature Protocols, 2014. URL: [Link]

Methodological & Application

Application Note: Optimized Solubilization of 2-Ethoxy-6-{[(3-fluorophenyl)amino]methyl}phenol in DMSO

Author: BenchChem Technical Support Team. Date: February 2026

This Application Note and Protocol is designed for researchers working with 2-Ethoxy-6-{[(3-fluorophenyl)amino]methyl}phenol , a lipophilic small molecule often utilized in chemical biology and medicinal chemistry (e.g., as a KCNQ channel modulator analog or Schiff base derivative).

The guide prioritizes solubility stability , compound integrity , and reproducibility in biological assays.

Introduction & Physicochemical Context

2-Ethoxy-6-{[(3-fluorophenyl)amino]methyl}phenol is a lipophilic organic compound characterized by a phenolic core, an ethoxy ether linkage, and a secondary amine side chain.[1]

  • Molecular Weight: ~261.29 g/mol (Estimation based on formula C

    
    H
    
    
    
    FNO
    
    
    ).
  • Chemical Class: Aminomethyl-phenol / Aniline derivative.

  • Solubility Challenge: The molecule contains both a hydrogen-bond donor (phenolic -OH, amine -NH-) and hydrophobic aromatic rings. While the amine provides some polarity, the overall lipophilicity (LogP > 2.5) makes it poorly soluble in aqueous buffers but highly soluble in dipolar aprotic solvents like Dimethyl Sulfoxide (DMSO) .

  • Stability Warning: Phenolic compounds are susceptible to oxidation (forming quinones) and photodegradation. The secondary amine can also be reactive. Proper handling requires minimizing light and oxygen exposure.

Core Directive: The "Dissolution-Retention" Strategy

This protocol uses a "Dissolution-Retention" strategy. We first disrupt the crystal lattice energy using high-grade DMSO (Dissolution), then maintain the compound in a stable, solvated state during aqueous dilution (Retention) to prevent precipitation ("crashing out") in cell culture media or assay buffers.

Key Materials
  • Compound: 2-Ethoxy-6-{[(3-fluorophenyl)amino]methyl}phenol (Solid, >98% purity).

  • Solvent: Sterile-filtered, Anhydrous DMSO (Grade: Cell Culture or HPLC, ≥99.9%).

    • Note: Avoid "wet" DMSO; hygroscopic water absorption reduces solubility and promotes degradation.

  • Vessels: Amber glass vials (borosilicate) or low-binding polypropylene tubes.

  • Equipment: Vortex mixer, Ultrasonic bath (optional), Analytical balance.

Protocol: Preparation of Master Stock Solution

Step 1: Calculation & Weighing

Determine the target concentration. A standard 10 mM or 50 mM stock is recommended for biological screening to allow for 1000x dilution (keeping final DMSO < 0.1%).

Formula:



Example for 1 mL of 10 mM Stock:

  • Assume MW ≈ 261.3 g/mol .

  • Mass = 10 mM × 1 mL × 0.2613 = 2.61 mg .

Action: Weigh the solid powder into an amber vial .

  • Critical: Do not weigh directly into a large plastic tube if static is present; use an antistatic gun or weigh paper.

Step 2: Solvent Addition (The "Wetting" Phase)

Add the calculated volume of Anhydrous DMSO to the vial.

  • Technique: Pipette the DMSO directly onto the powder, washing down any particles adhering to the vial walls.

Step 3: Mechanical Solubilization
  • Vortex: Vortex vigorously for 30–60 seconds.

  • Visual Check: Hold the vial up to a light source. The solution should be clear and homogenous.

  • Sonication (Conditional): If visible particles remain, sonicate in a water bath at room temperature for 2–5 minutes.

    • Warning: Monitor temperature. Do not allow the water bath to exceed 37°C, as heat can accelerate phenolic oxidation.

Step 4: Quality Control & Storage
  • Inspection: Ensure no "oil droplets" or turbidity exists.

  • Aliquoting: Divide the Master Stock into small aliquots (e.g., 20–50 µL) in PCR tubes or cryovials to avoid repeated freeze-thaw cycles.

  • Storage: Store at -20°C (short term < 1 month) or -80°C (long term). Protect from light.

Protocol: Aqueous Dilution (Assay Preparation)

The most critical failure point is the transition from 100% DMSO to aqueous buffer.

The "Step-Down" Dilution Method

Do NOT add the stock directly to a large volume of cold media. This causes local high concentrations and immediate precipitation.

  • Intermediate Dilution (Optional but Recommended):

    • Dilute the 10 mM Master Stock 1:10 in pure DMSO to create a 1 mM Working Stock.

  • Rapid Dispersion:

    • Prepare your assay buffer (e.g., PBS, HBSS, or Media) pre-warmed to 37°C.

    • While vortexing the buffer gently, inject the DMSO stock solution into the center of the liquid vortex.

    • Target: Final DMSO concentration should be ≤ 0.1% (v/v) to avoid solvent toxicity.

  • Stability Verification:

    • Incubate the diluted solution at the assay temperature (e.g., 37°C) for 15 minutes.

    • Check for turbidity or precipitate formation using microscopy or absorbance (OD600) if possible.

Visual Workflow (DOT Diagram)

DissolutionProtocol cluster_0 Critical Control Point Start Solid Compound (2-Ethoxy-6-{[(3-fluorophenyl)amino]methyl}phenol) Weigh Weighing (Amber Vial) Start->Weigh Calc Calculate Volume (Target: 10 mM) Weigh->Calc AddDMSO Add Anhydrous DMSO (Room Temp) Calc->AddDMSO Mix Vortex (30s) & Sonicate (if needed) AddDMSO->Mix QC Visual Inspection (Clear Solution?) Mix->QC QC->Mix Fail (Particles) Aliquot Aliquot & Store (-20°C / -80°C) QC->Aliquot Pass Dilute Step-Down Dilution (Into Pre-warmed Media) Aliquot->Dilute Assay Biological Assay (Final DMSO < 0.1%) Dilute->Assay

Caption: Workflow for the solubilization and dilution of lipophilic aminomethyl-phenols, highlighting the critical step-down dilution to prevent precipitation.

Troubleshooting & FAQs

IssueProbable CauseCorrective Action
Precipitation in Stock DMSO has absorbed water (hygroscopic).Use a fresh, unopened bottle of Anhydrous DMSO. Warm gently to 37°C.
Precipitation in Media "Shock" dilution; concentration > solubility limit.Use the "Step-Down" method. Lower the final concentration. Add serum (BSA/FBS) to media before compound addition to act as a carrier.
Color Change (Pink/Brown) Oxidation of the phenol group.The compound is degrading. Discard and prepare fresh stock. Store under nitrogen/argon if possible.
Cytotoxicity DMSO concentration too high.Ensure final DMSO is < 0.1% v/v. Include a "Vehicle Control" (DMSO only) in experiments.

References

  • PubChem. 2-Methoxy-6-{[(4-methylphenyl)amino]methyl}phenol (Analogous Structure Properties).[1] National Library of Medicine. Available at: [Link]

  • Li, R. et al. Distinct effects of polyphenols and solvents on collagen crosslinking. Journal of Dentistry (via PMC), 2018. (Demonstrates DMSO vs Ethanol solubility for phenols). Available at: [Link]

Sources

Application Note: In Vitro Characterization of 2-Ethoxy-6-{[(3-fluorophenyl)amino]methyl}phenol (EFAP)

[1][2]

Introduction & Mechanism of Action

2-Ethoxy-6-{[(3-fluorophenyl)amino]methyl}phenol (herein referred to as EFAP ) is a synthetic derivative belonging to the class of phenolic Mannich bases.[1][2] Structurally, it combines a redox-active phenol core (similar to guethol or vanillin derivatives) with a lipophilic 3-fluorobenzylamine moiety.[1][2]

Pharmacological Rationale

The chemical architecture of EFAP suggests a dual mechanism of action, making it a candidate for cytoprotection assays, particularly in models of neurodegeneration or ischemia-reperfusion injury:[1][2]

  • Direct Radical Scavenging (HAT/SET): The phenolic hydroxyl group can donate a hydrogen atom (HAT) or an electron (SET) to neutralize reactive oxygen species (ROS), forming a stable phenoxy radical.[1][2] The ortho-ethoxy and ortho-aminomethyl substitutions provide steric hindrance and electronic stabilization, potentially enhancing radical longevity and reducing pro-oxidant risks.[1][2]

  • Metal Chelation: The nitrogen atom of the aminomethyl group and the phenolic oxygen can form a bidentate coordination site, potentially sequestering redox-active metals (e.g., Fe²⁺, Cu²⁺) and inhibiting Fenton chemistry.[1][2]

Physicochemical Profile (Predicted)
PropertyValue (Est.)[1][2][3]Relevance
Molecular Weight 261.29 g/mol Small molecule, likely cell-permeable.[1][2]
LogP ~3.2 - 3.8Highly lipophilic; requires DMSO/Ethanol for solubilization.[1][2]
pKa (Phenol) ~9.5 - 10.5Non-ionized at physiological pH (7.4).[1][2]
pKa (Amine) ~7.0 - 8.0Partially protonated at physiological pH.[1][2]

Experimental Workflow

The following workflow outlines the critical path from compound solubilization to functional validation.

EFAP_WorkflowStockStock Preparation(10-50 mM in DMSO)QCChemical QC(DPPH/ABTS Assay)Stock->QCVerify ActivityTreatmentCo-Treatment(EFAP + Oxidative Stressor)Stock->TreatmentDilute <0.1% DMSOReadoutReadout(MTT/CCK-8 + ROS Imaging)QC->ReadoutCorrelate PotencyCell_PrepCell Culture(PC12 or SH-SY5Y)Cell_Prep->TreatmentSeed 24h priorTreatment->Readout24h Incubation

Caption: Integrated workflow for the evaluation of EFAP, ensuring chemical activity is validated prior to biological testing.

Protocol 1: Stock Solution Preparation & Stability[1][2]

Due to the presence of the oxidizable phenol and the secondary amine, EFAP is sensitive to auto-oxidation in solution.[1][2] Proper handling is critical to prevent the formation of quinone methides or dimers before the assay begins.[1][2]

Materials
  • Compound: EFAP (Solid powder, store at -20°C).[1][2]

  • Solvent: Dimethyl sulfoxide (DMSO), anhydrous, sterile-filtered (Sigma-Aldrich Hybridoma grade or equivalent).[1][2]

  • Storage: Amber glass vials with PTFE-lined caps.

Procedure
  • Calculate Mass: Weigh approximately 2.61 mg of EFAP to prepare a 10 mM stock solution in 1 mL of DMSO.

    • Note: Do not dissolve directly in aqueous buffer; precipitation will occur immediately.[1][2]

  • Solubilization: Add the calculated volume of DMSO. Vortex vigorously for 30–60 seconds.[1][2]

    • Visual Check: The solution should be clear and colorless to pale yellow.[1][2] A dark brown or orange color indicates oxidation.[1][2]

  • Aliquot & Storage:

    • Aliquot into small volumes (e.g., 50 µL) to avoid freeze-thaw cycles.

    • Purge with Nitrogen/Argon: Briefly flush the headspace of the vial with inert gas before capping to prevent oxidation.[1][2]

    • Store at -80°C (stable for 6 months) or -20°C (stable for 1 month).

Protocol 2: Chemical Antioxidant Activity (DPPH Assay)

Before cell-based work, confirm the radical scavenging potential of the batch.[1][2] This serves as a "Go/No-Go" quality control step.

Rationale

The DPPH (2,2-diphenyl-1-picrylhydrazyl) assay measures the ability of EFAP to donate hydrogen atoms.[1][2] A loss of violet color (absorbance at 517 nm) indicates activity.[1][2]

Procedure
  • Reagent Prep: Prepare a 0.1 mM DPPH solution in methanol (freshly made, protect from light).

  • Dilution Series: Prepare EFAP dilutions in methanol ranging from 1 µM to 200 µM .

  • Reaction:

    • Add 100 µL of EFAP dilution to 100 µL of DPPH solution in a 96-well clear plate.

    • Include a Solvent Control (Methanol + DPPH) and a Positive Control (e.g., Ascorbic Acid or Trolox).[1][2]

    • Include a Compound Blank (EFAP + Methanol) to correct for any intrinsic color of the compound.[1][2]

  • Incubation: Incubate in the dark at Room Temperature (RT) for 30 minutes.

  • Measurement: Read Absorbance at 517 nm using a microplate reader.

  • Analysis:

    
    [1][2]
    
    • Target Criteria: EFAP should exhibit an IC50 < 100 µM to be considered a potent direct antioxidant.[1][2]

Protocol 3: Cellular Cytoprotection Assay

This protocol evaluates the ability of EFAP to protect neuronal-like cells (PC12) or kidney cells (HEK293) from oxidative stress induced by Hydrogen Peroxide (H₂O₂).[1][2]

Biological Mechanism

EFAP is hypothesized to activate the Nrf2-KEAP1 pathway or directly scavenge intracellular ROS, preventing lipid peroxidation and mitochondrial collapse.[1][2]

Nrf2_PathwayEFAPEFAP(Exogenous)ROSROS(H2O2 / OH•)EFAP->ROSDirect ScavengingKEAP1KEAP1(Sensor)EFAP->KEAP1ElectrophilicModulation?SurvivalCell SurvivalROS->SurvivalToxicityNrf2Nrf2(Transcription Factor)KEAP1->Nrf2ReleasesAREARE(DNA Element)Nrf2->ARETranslocates & BindsEnzymesHO-1 / NQO1(Cytoprotection)ARE->EnzymesUpregulationEnzymes->ROSDetoxificationEnzymes->SurvivalPromotes

Caption: Potential mechanism of action involving direct ROS scavenging and Nrf2 pathway activation.[1][2]

Materials
  • Cell Line: PC12 (Rat pheochromocytoma) or SH-SY5Y (Human neuroblastoma).[1][2]

  • Media: DMEM (High Glucose) + 10% FBS + 1% Pen/Strep.[1][2]

  • Stressor: 30% H₂O₂ stock (Sigma). Dilute fresh immediately before use.

  • Assay Kit: CCK-8 (Cell Counting Kit-8) or MTT reagent.[1][2]

Step-by-Step Procedure
Day 1: Seeding
  • Harvest cells and count viability (Trypan Blue >95%).[1][2]

  • Seed cells in a 96-well plate at a density of 10,000 cells/well in 100 µL media.

  • Incubate for 24 hours at 37°C, 5% CO₂.

Day 2: Pre-treatment (Critical Step)

Rationale: Pre-treatment allows the compound to enter cells and potentially upregulate antioxidant enzymes before the insult.[1][2]

  • Prepare 2x Working Solutions of EFAP in media.

    • Dilute the 10 mM DMSO stock into media to achieve final concentrations of 1, 5, 10, 25, 50 µM .

    • Important: Ensure final DMSO concentration is ≤ 0.5% in all wells.[1][2]

  • Remove old media from the plate.[1][2]

  • Add 100 µL of EFAP-containing media to the test wells.

  • Incubate for 2–4 hours (for direct scavenging) or 12–24 hours (for transcriptional activation).

Day 2 (PM): Oxidative Insult[1][2]
  • Prepare a H₂O₂ Challenge Solution in media.

    • Optimization: Determine the EC50 of H₂O₂ for your specific cell batch beforehand (typically 200–500 µM for PC12 cells to achieve ~50% viability).[1][2]

  • Add the H₂O₂ solution directly to the wells (or replace media if H₂O₂ reacts with the compound, though co-incubation is standard for scavenging assays).[1][2]

    • Standard Method: Remove EFAP media, wash 1x with PBS (optional), add media containing H₂O₂ + EFAP (Co-treatment).[1][2]

  • Incubate for 24 hours .

Day 3: Readout
  • Add 10 µL of CCK-8 reagent to each well.[1][2]

  • Incubate for 1–4 hours at 37°C until orange color develops.

  • Measure absorbance at 450 nm .

  • Controls:

    • Blank: Media only (no cells).[1][2]

    • Control: Cells + DMSO (no H₂O₂, no EFAP) = 100% Viability.[1][2]

    • Model: Cells + H₂O₂ + DMSO (no EFAP) = ~50% Viability.[1][2]

Data Analysis

Calculate the Cytoprotection Percentage :

12

A dose-dependent increase in viability indicates cytoprotective efficacy.[1][2]

Troubleshooting & Optimization

IssuePossible CauseSolution
Precipitation in Media High lipophilicity (LogP >3).[1][2]Sonicate working solutions; add 0.5% BSA to media to act as a carrier; do not exceed 50 µM.[1][2]
No Protection Observed H₂O₂ concentration too high (necrosis vs. apoptosis).[1][2]Titrate H₂O₂ to achieve 40-60% killing.[1][2] If >90% cells die, protection is impossible to detect.[1][2]
Compound Toxicity Intrinsic toxicity of the phenol/amine.[1][2]Run a "Compound Only" control (no H₂O₂).[1][2] If toxicity is seen >25 µM, reduce the range.[1][2]
Color Interference Oxidation of EFAP to colored quinones.[1][2]Use a "Cell-free Compound Blank" and subtract this OD from the test wells.[1][2]

References

  • Brand-Williams, W., Cuvelier, M. E., & Berset, C. (1995).[1][2] Use of a free radical method to evaluate antioxidant activity.[1][2] LWT - Food Science and Technology, 28(1), 25–30.[1][2] Link

  • Halliwell, B., & Whiteman, M. (2004).[1][2] Measuring reactive species and oxidative damage in vivo and in cell culture: how should you do it and what do the results mean? British Journal of Pharmacology, 142(2), 231–255.[1][2] Link[1][2]

  • Kanzaki, H., et al. (2010).[1][2] Oxidative stress-inducing potential of Mannich bases.[1][2] Bioorganic & Medicinal Chemistry, 18(15), 5602-5610.[1][2] (General reference for phenolic Mannich base activity).

  • Berridge, M. V., et al. (2005).[1][2] Tetrazolium dyes as tools in cell biology: New insights into their cellular reduction. Biotechnology Annual Review, 11, 127-152.[1][2] Link

Application Note: Preparation of Stock Solutions for 2-Ethoxy-6-{[(3-fluorophenyl)amino]methyl}phenol

Author: BenchChem Technical Support Team. Date: February 2026

This Application Note provides a rigorous technical guide for the preparation, handling, and storage of stock solutions for 2-Ethoxy-6-{[(3-fluorophenyl)amino]methyl}phenol (CAS 416869-28-8).

Designed for research scientists and drug discovery professionals, this protocol prioritizes reproducibility and compound stability, addressing the specific physicochemical challenges of aminomethyl-phenol derivatives.

Compound Profile & Physicochemical Properties[1][2][3][4][5][6][7][8]

Before initiating solution preparation, it is critical to verify the compound identity and formulation (free base vs. salt). The protocol below is calculated for the free base .

PropertyValueNotes
Chemical Name 2-Ethoxy-6-{[(3-fluorophenyl)amino]methyl}phenol
CAS Number 416869-28-8
Molecular Formula C₁₅H₁₆FNO₂
Molecular Weight 261.29 g/mol Adjust calculation if using a salt form (e.g., HCl).
Physical State Solid (Powder)Typically off-white to pale yellow.
Solubility DMSO (>20 mM), Ethanol (>10 mM)Low aqueous solubility.
pKa (Predicted) ~9.5 (Phenol), ~4.5 (Aniline-like amine)Amphoteric; sensitive to pH extremes.
Stability Oxidation SensitivePhenolic and secondary amine groups are prone to oxidation upon prolonged air/light exposure.

Critical Handling & Safety (E-E-A-T)

Stability Considerations

This molecule contains two reactive moieties: a phenolic hydroxyl group and a secondary amine .

  • Oxidation Risk: Phenols can form quinones upon oxidation, while secondary amines can degrade. Nitrogen purging of solvents is recommended for long-term storage stocks.

  • Hygroscopicity: Store the solid in a desiccator. Allow the vial to equilibrate to room temperature before opening to prevent water condensation, which hydrolyzes the compound or alters the weighed mass.

Safety Precautions
  • Hazard Classification: Treat as a potential Irritant (Skin/Eye) and potentially toxic if swallowed.

  • PPE: Wear nitrile gloves, safety goggles, and a lab coat. Handle powder in a fume hood to avoid inhalation.

Protocol: Preparation of 10 mM Stock Solution

Objective: Prepare 1 mL of a 10 mM (10 mmol/L) stock solution in Dimethyl Sulfoxide (DMSO).

Materials
  • Compound: 2-Ethoxy-6-{[(3-fluorophenyl)amino]methyl}phenol (approx. 3-5 mg).

  • Solvent: Anhydrous DMSO (Grade ≥99.9%, stored over molecular sieves).

  • Container: Amber glass vial (2 mL) with PTFE-lined cap (to prevent leaching).

  • Equipment: Analytical balance (0.01 mg precision), Vortex mixer, Sonicator.

Calculation Logic

To ensure accuracy, weigh the solid first , then calculate the required solvent volume. Do not target a fixed volume by trying to weigh an exact mass, as this introduces static error.



Example Calculation:

  • Mass weighed: 2.85 mg

  • Target Concentration: 10 mM (0.01 M)

  • MW: 261.29 g/mol



Step-by-Step Procedure
  • Equilibration: Remove the compound vial from the freezer (-20°C) and allow it to sit at room temperature for 20 minutes inside a desiccator.

  • Weighing: Place a clean, amber glass vial on the balance and tare. Transfer approximately 2.6 – 3.0 mg of the powder into the vial. Record the exact mass (

    
    ).
    
  • Solvent Calculation: Calculate the required volume of DMSO (

    
    ) using the formula above.
    
  • Dissolution:

    • Add the calculated volume of Anhydrous DMSO.

    • Vortex vigorously for 30 seconds.

    • Visual Check: If particles remain, sonicate in a water bath at room temperature for 1-2 minutes. Avoid heating above 30°C to prevent degradation.

  • Aliquoting: Dispense the stock solution into single-use aliquots (e.g., 50 µL or 100 µL) in amber microtubes.

    • Why? Repeated freeze-thaw cycles introduce moisture (DMSO is hygroscopic) and promote oxidation.

  • Storage: Store aliquots at -20°C (short term < 1 month) or -80°C (long term > 1 month).

Workflow Visualization (Graphviz)

The following diagram illustrates the logical flow from solid handling to assay plate preparation, emphasizing critical control points (QC).

StockPreparation Start Solid Compound (Stored at -20°C) Equilibrate Equilibrate to RT (Desiccator, 20 mins) Start->Equilibrate Prevent Condensation Weigh Weigh Mass (m) Record Precision Equilibrate->Weigh Calc Calculate DMSO Vol V = m / (MW * C) Weigh->Calc Dissolve Add DMSO & Vortex (Sonicate if needed) Calc->Dissolve QC_Visual QC: Visual Inspection (Clear Solution?) Dissolve->QC_Visual QC_Visual->Dissolve No (Sonicate) Aliquot Aliquot into Amber Vials (Single-Use) QC_Visual->Aliquot Yes Storage Store at -80°C Aliquot->Storage

Caption: Workflow for preparing high-integrity stock solutions. The visual QC step ensures complete solubilization before freezing.

Preparation of Working Solutions (Assay Ready)

Caution: When diluting into aqueous buffers, the compound may precipitate if the concentration exceeds its solubility limit (typically < 100 µM in water).

Serial Dilution Scheme (Example)

To maintain solubility, keep the final DMSO concentration < 1% (v/v) in the biological assay.

StepSource SolutionVolume SourceVolume DiluentFinal Conc.Solvent System
1 10 mM Stock (100% DMSO)10 µL990 µL Buffer100 µM1% DMSO (Risk of precip.)
2 10 mM Stock (100% DMSO)10 µL90 µL DMSO1 mM100% DMSO (Intermediate)
3 1 mM Intermediate10 µL990 µL Buffer10 µM1% DMSO (Stable)

Note: Always add the concentrated DMSO stock into the aqueous buffer while vortexing (rapid mixing) to prevent local high concentrations that trigger precipitation.

References

  • National Center for Advancing Translational Sciences (NCATS). (2023). Assay Guidance Manual: Compound Management. National Institutes of Health. Retrieved October 26, 2023, from [Link]

  • Gaylord Chemical. (2007).[1] Dimethyl Sulfoxide (DMSO) Solubility Data. Retrieved October 26, 2023, from [Link]

Sources

Troubleshooting & Optimization

Minimizing side reactions in fluorophenyl amino methyl phenol synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Minimizing Side Reactions in Mannich-Type Condensations

Welcome to the Advanced Synthesis Support Hub. Current Status: Operational | Expert Level: Senior Application Scientist Scope: Troubleshooting C-aminomethylation of phenols (Mannich/Betti reaction) with fluorinated substrates.

Core Directive: The Synthetic Challenge

Synthesizing fluorophenyl amino methyl phenols involves a delicate balance. You are likely reacting a phenol, an aldehyde (formaldehyde or benzaldehyde), and a fluorinated amine (or using a fluorophenol).

The Problem: Phenols are highly activated nucleophiles.[1] The reaction does not want to stop at mono-substitution. Furthermore, the "hard" nature of the phenolic oxygen competes with the "soft" aromatic carbon, leading to regioselectivity issues (O- vs C-alkylation). When fluorine is present, particularly on the amine, electronic effects can retard imine formation, while fluorine on the phenol can alter directing effects.

This guide provides a self-validating logic system to minimize four specific side reactions:

  • Regio-scrambling (Ortho vs. Para vs. O-alkylation).

  • Poly-substitution (Bis-Mannich bases).

  • Cyclization (Benzoxazine formation).

  • Fluorine Instability (Defluorination/SNAr).

Troubleshooting Modules (Q&A)

Module A: Regioselectivity & O-Alkylation

User Query: I am observing significant O-alkylation (ether formation) instead of the desired C-aminomethylation. How do I force the reaction to the ortho-carbon?

Root Cause: O-alkylation occurs when the phenoxide anion acts as a nucleophile toward the electrophile before the rearrangement to the C-position can occur, or when the solvent shields the ortho position.

Corrective Protocol:

  • Solvent Switch: Move from polar aprotic solvents (DMF, DMSO) to protic non-polar or non-polar solvents (Toluene, Ethanol, or even solvent-free). Protic solvents solvate the phenoxide oxygen, reducing its nucleophilicity and favoring C-attack.

  • Thermodynamic Control: C-alkylation is generally thermodynamically favored. O-alkylation is kinetically favored. Increase reaction temperature (reflux in toluene/ethanol) to allow the O-product to rearrange or reverse to the C-product.

  • Catalyst Selection: Use a Lewis Acid (e.g.,

    
     or 
    
    
    
    ). These coordinate to the phenolic oxygen and the imine nitrogen, bringing them into close proximity for an intramolecular-like delivery to the ortho position [1, 2].
Module B: Poly-substitution (The "Bis" Problem)

User Query: My LC-MS shows a mass corresponding to the addition of two aminomethyl groups. How do I stop at mono-substitution?

Root Cause: The product (aminomethyl phenol) is often more electron-rich than the starting phenol due to the electron-donating alkyl-amino group. This makes the product more reactive toward a second electrophilic attack.[1]

Corrective Protocol:

  • Stoichiometry Inversion: Do not use 1:1:1 equivalents. Use a excess of Phenol (1.5 to 2.0 equiv) relative to the aldehyde and amine. This statistically favors the mono-reaction.

  • Secondary Amine Blockade: If possible, use a bulky secondary amine. If you must use a primary fluoroaniline, the risk of double reaction (reacting at both N-H and C-H) is high.

  • Slow Addition: Add the pre-formed iminium salt (aldehyde + amine mixed first) dropwise to the phenol solution. This keeps the concentration of electrophile low relative to the unreacted phenol.

Module C: Fluorine Integrity

User Query: I see trace defluorination or unexpected byproducts when using 4-fluorophenol or 4-fluoroaniline.

Root Cause: While C-F bonds are strong, they are susceptible to Nucleophilic Aromatic Substitution (SNAr) if the ring is electron-poor (e.g., if you have nitro groups or multiple fluorines) and you use high temperatures with amine nucleophiles.

Corrective Protocol:

  • Temperature Limit: Do not exceed 100°C if the fluorine is ortho or para to an electron-withdrawing group.

  • Avoid Strong Bases: Standard Mannich conditions are acidic or neutral. Avoid adding strong bases (NaOH, KOH) which can trigger SNAr on fluorinated aromatics.

Visualizing the Reaction Logic

The following diagram maps the decision process for the reaction pathway. It distinguishes between the Kinetic Path (O-attack) and the Thermodynamic Path (C-attack) and highlights where side products originate.

MannichReactionPath Start Reagents: Phenol + CH2O + Fluoro-Amine Iminium Intermediate: Iminium Ion Formation Start->Iminium Acid Cat. / Dehydration Attack Nucleophilic Attack Iminium->Attack O_Path Path A: O-Attack (Kinetic) Attack->O_Path Low Temp / Polar Solvent C_Path Path B: C-Attack (Thermodynamic) Attack->C_Path High Temp / Non-polar / Lewis Acid O_Path->C_Path Rearrangement (Heat) Ether Side Product: Phenolic Ether O_Path->Ether Ortho Target: Ortho-Aminomethyl Phenol C_Path->Ortho Bis Side Product: Bis-Aminomethylation Ortho->Bis Excess Reagents Benzoxazine Side Product: Benzoxazine (Cyclic) Ortho->Benzoxazine If Primary Amine + Excess CH2O

Caption: Figure 1. Mechanistic divergence in aminomethylation. Green path indicates the desired thermodynamic workflow; Red/Yellow paths indicate kinetic traps and over-reaction.

Optimized Experimental Protocol

System: Solvent-Free / Lewis-Acid Catalyzed Synthesis (Green Chemistry Approach) Target: High regioselectivity for ortho-substitution.

Reagents Table
ComponentEquiv.RoleNotes
Phenol Derivative 1.2NucleophileExcess prevents bis-alkylation.
Fluorinated Amine 1.0N-SourceLimiting reagent.
Paraformaldehyde 1.05C-SourceSlight excess to ensure conversion.
FeCl3•6H2O 0.05CatalystLewis acid; coordinates phenol oxygen [3].
Step-by-Step Workflow
  • Pre-Mixing: In a round-bottom flask, combine the Fluorinated Amine (1.0 equiv), Paraformaldehyde (1.05 equiv), and Phenol (1.2 equiv).

  • Catalyst Addition: Add FeCl3•6H2O (5 mol%). No solvent is added (neat conditions).

  • Reaction: Heat the mixture to 80–100 °C with vigorous stirring. The solids will melt into a liquid melt.

    • Why? Solvent-free conditions maximize the concentration of reagents, favoring the intermolecular reaction, while the Lewis acid directs the iminium to the ortho position via coordination.

  • Monitoring: Monitor by TLC (Ethyl Acetate/Hexane). Look for the disappearance of the amine.

  • Work-up:

    • Cool to room temperature.[2][3] The melt will solidify.

    • Add Ethanol (cold) and sonicate. The product often precipitates as a solid while the excess phenol and catalyst remain in solution.

    • Filter and wash with cold ethanol.

  • Purification (if needed): Recrystallization from Ethanol/Water is preferred over column chromatography, as silica gel can sometimes cause hydrolysis of the Mannich base.

References

  • BenchChem. (2025).[1] The Mannich Reaction with Phenols: A Technical Guide to its Discovery and History.

  • Tang, Z., et al. (2021).[4] "Brønsted acid catalysed chemo- and ortho-selective aminomethylation of phenol".[4][5] Organic & Biomolecular Chemistry, 19, 5777.[4]

  • Bhat, S.I., et al. (2022). "Facile, One-pot, and Efficient Synthesis of Betti Bases Promoted by FeCl3[6]•6H2O". Letters in Organic Chemistry.

  • Olyaei, A., et al. (2019). "Recent advances in the synthesis and synthetic applications of Betti base (aminoalkylnaphthol) and bis-Betti base derivatives". RSC Advances, 9, 18467-18497.[7]

Sources

Resolving crystallization failures for 2-Ethoxy-6-{[(3-fluorophenyl)amino]methyl}phenol

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Troubleshooting Crystallization Failures for 2-Ethoxy-6-{[(3-fluorophenyl)amino]methyl}phenol

Status: Active Ticket ID: CRY-882-FLUORO Assigned Specialist: Dr. Aris Thorne, Senior Application Scientist

Executive Summary: The Molecule & The Challenge

You are likely encountering difficulties crystallizing 2-Ethoxy-6-{[(3-fluorophenyl)amino]methyl}phenol due to its specific structural motifs. This molecule possesses a "chameleon" nature:

  • Amphiphilicity: The fluorophenyl group is highly lipophilic, while the phenol/amine core is polar.

  • Intramolecular Hydrogen Bonding: The phenolic proton often H-bonds to the secondary amine nitrogen (forming a pseudo-6-membered ring). This "locks" the molecule, preventing the intermolecular H-bonding required to build a crystal lattice.

  • Rotational Freedom: The methylene linker (-CH2-) allows significant conformational flexibility, increasing the entropic penalty of crystallization.

These factors combine to cause the most common failure mode for this class of compounds: Oiling Out (Liquid-Liquid Phase Separation - LLPS).

Module 1: Resolving "Oiling Out" (LLPS)

User Question: My solution turns cloudy and separates into a sticky oil at the bottom of the flask instead of forming crystals. Cooling further just hardens the oil into a glass. How do I fix this?

The Mechanism: You are hitting the Spinodal Decomposition limit before you hit the Nucleation limit. Essentially, the solution separates into a solute-rich liquid (oil) and a solute-poor liquid because the energy barrier to form a liquid droplet is lower than forming a rigid crystal lattice.

Troubleshooting Protocol: The "Seeding & Cycling" Method

Do not simply cool the solution slower. You must bypass the oiling threshold.[1][2]

  • Determine the Saturation Temperature (

    
    ):  Find the temperature where your solid just dissolves.
    
  • The "Oil Detect" Test: Cool the solution rapidly. Note the temperature where the oil appears (

    
    ).
    
  • The Operating Window: Your crystallization must occur between

    
     and 
    
    
    
    . This is your safe Metastable Zone Width (MSZW).

Step-by-Step Fix:

  • Heat the mixture to

    
     to ensure full dissolution.
    
  • Cool to exactly

    
    . Do not go lower.
    
  • Seed Addition: Add 1-2 wt% of high-quality seed crystals.

    • Note: If you lack seeds, scratch the glass or use a sonication probe for 10 seconds to induce nucleation.

  • Isothermal Hold: Hold the temperature constant for 2-4 hours. Allow the seeds to grow. This lowers the supersaturation concentration without lowering the temperature, pulling the system away from the "Oiling Zone."

  • Slow Cooling: Once a crystal bed is established, cool at a rate of 0.1–0.2 °C/min.

Visualizing the Logic:

OilingOutStrategy cluster_legend Key start Solution is Homogeneous cool Cooling Process start->cool check Is T < T_oil? cool->check oil Oiling Out (LLPS) Failure Mode check->oil Yes (Too Cold/Fast) seed Add Seeds @ (T_sat + T_oil)/2 check->seed No (In MSZW) oil->start Re-heat & Retry hold Isothermal Hold (Consume Supersaturation) seed->hold growth Crystal Growth hold->growth key_fail Failure key_success Success Path

Figure 1: Decision logic to avoid Liquid-Liquid Phase Separation (Oiling Out) by operating within the Metastable Zone.

Module 2: Solvent System Selection

User Question: I am using Ethanol/Water, but the purity is low. What solvent system is best for this fluorinated phenol?

The Expert Insight: Avoid Ethanol/Water if you are seeing oiling out. Water is a strong antisolvent for the hydrophobic fluorophenyl group, often forcing it out of solution as an oil before it can orient into a crystal.

Recommended Solvent Classes:

Solvent ClassRecommendationWhy?
Toluene / Heptane High Priority The fluorophenyl group interacts well with Toluene (π-π stacking), preventing rapid oiling. Heptane acts as a gentle antisolvent.
IPA (Isopropyl Alcohol) Medium Better than Ethanol. The secondary alcohol hinders solvate formation compared to primary alcohols.
MTBE (Methyl tert-butyl ether) High Priority Excellent for ether/amine functionalities. Often yields granular crystals rather than needles.
DCM / Hexane Avoid DCM is too good a solvent (low yield); Hexane precipitates amorphous gums too quickly.

Experimental Protocol: Solvent Swap

  • Dissolve 100 mg of compound in minimal Toluene (approx. 3-5 volumes).

  • Add Heptane dropwise until a faint cloudiness persists.

  • Heat slightly to clear.

  • Allow to cool slowly to Room Temperature (RT) without stirring initially (static crystallization).

Module 3: The "Nuclear Option" – Salt Formation

User Question: The free base is unstable and keeps turning into a gum. Can I make a salt instead?

The Expert Insight: Yes. The secondary amine (-NH-CH2-) is sufficiently basic (pKa ~9-10) to form stable salts. Salt formation disrupts the intramolecular H-bond (Phenol-Amine) and forces a strong ionic lattice, which almost always cures oiling out.

Salt Screening Strategy:

  • Hydrochloride (HCl): The standard. Use 1.05 equivalents of HCl in Ethanol.

    • Risk:[3] HCl salts of this scaffold can be hygroscopic.

  • Tosylate (p-Toluenesulfonic acid): Recommended. The large lipophilic tosyl group packs well with the fluorophenyl ring of your molecule.

  • Fumarate: Good for forming 2:1 or 1:1 salts with higher melting points.

Workflow for Salt Selection:

SaltScreening input Free Base (Oil/Gum) pka Check pKa (~9.5) input->pka acid_select Select Counter-ion pka->acid_select hcl HCl (Ethanol) acid_select->hcl tos p-TsOH (Acetonitrile) acid_select->tos fum Fumaric Acid (IPA) acid_select->fum result_hcl Hygroscopic Solid? hcl->result_hcl result_tos Crystalline Solid (High MP) tos->result_tos

Figure 2: Salt screening workflow prioritizing Tosylate for lipophilic amines to improve crystallinity.

FAQ: Rapid Fire Solutions

Q: My crystals are solvates (they lose weight/clarity upon drying). A: This is common with DCM or Methanol. Switch to Toluene or Isopropyl Acetate . These solvents are bulkier and harder to trap in the lattice voids of this specific molecular geometry.

Q: The color is pink/brown, but it should be white. A: Phenols are prone to oxidation to quinones.

  • Fix: Perform the crystallization under Nitrogen atmosphere. Add 0.1% Sodium Metabisulfite or Ascorbic Acid to the aqueous phase if using a biphasic system during workup before crystallization.

Q: I have no seeds. How do I get the first crystal? A: The "Anti-Solvent Shock" method:

  • Dissolve 50 mg in 0.5 mL solvent.

  • Rapidly inject this into 10 mL of cold antisolvent (e.g., Heptane) under vigorous stirring.

  • This will likely precipitate amorphous solid. Filter it.

  • Suspend this solid in a tiny amount of solvent and heat cycle it. The amorphous phase often reorganizes into a crystal over 24 hours.

References
  • Mettler Toledo. Oiling Out in Crystallization: Mechanisms and Solutions. (Accessed 2024).[4] A comprehensive guide on Liquid-Liquid Phase Separation (LLPS) and Metastable Zone Width (MSZW) control.

  • Organic Process Research & Development (ACS). Application of a Semiautomated Crystallizer to Study Oiling-Out.[5] (2021).[5] Detailed methodology on detecting oiling boundaries and optimizing cooling profiles.

  • BenchChem Technical Guides. Troubleshooting Guide: Oiling Out Issues. (2024).[4] Practical steps for solvent selection and seeding protocols for difficult amines.

  • Prof. Steven Abbott. Crystallization Zones and MSZW. (Practical Solubility Science). Explanation of the thermodynamics behind the "Dead Zone" and Spinodal points.

Sources

Validation & Comparative

Structural Elucidation of Fluorinated Phenolic Mannich Bases: A Comparative NMR Solvent & Technique Guide

Author: BenchChem Technical Support Team. Date: February 2026

Subject: 2-Ethoxy-6-{[(3-fluorophenyl)amino]methyl}phenol Content Type: Technical Comparison Guide Audience: Senior Analytical Chemists, Medicinal Chemists, Structural Biologists.

Executive Summary & Core Directive

In the structural characterization of secondary amine-linked phenolic systems (Mannich bases), standard 1D NMR protocols often fail to provide definitive proof of connectivity, particularly across the amine bridge. For 2-Ethoxy-6-{[(3-fluorophenyl)amino]methyl}phenol , the challenge is compounded by the presence of a fluorine substituent, which introduces complex coupling patterns (


) that can obscure carbon assignments.

This guide compares two distinct analytical approaches:

  • The Standard Routine (CDCl₃): High solubility, but poor resolution of exchangeable protons (OH/NH) and ambiguous connectivity.

  • The Optimized Structural Proof (DMSO-d₆ + Multi-nuclear 2D): The recommended protocol. It stabilizes the zwitterionic/H-bonded forms, reveals critical scalar couplings, and utilizes

    
    F-signatures to validate the aromatic substitution pattern.
    

Comparative Analysis: Solvent System & Resolution

The choice of solvent is not merely about solubility; it dictates the visibility of the "structural anchors"—the exchangeable protons that prove the linkage between the phenol ring and the fluorinated aniline moiety.

Table 1: Solvent Performance Comparison
FeatureProtocol A: CDCl₃ (Standard) Protocol B: DMSO-d₆ (Recommended) Scientific Rationale
Phenolic -OH Broad singlet or invisible (exchange).Sharp singlet,

8.5–9.5 ppm.
DMSO acts as a H-bond acceptor, "locking" the OH proton and slowing exchange, allowing for observation of intramolecular H-bonds.
Amine -NH- Rarely observed; broad hump.Distinct triplet/broad singlet,

5.5–6.5 ppm.
Critical for establishing the bridge connectivity via COSY/HMBC.
Methylene (-CH₂-) Singlet (approx.

4.3 ppm).
Doublet (if NH couples) or Singlet.[1]In DMSO,

coupling often splits the methylene signal, proving the secondary amine structure.

F Coupling
Clear, but solvent effects are minimal.[2]Clear; slight coordination shifts.No significant advantage for F-coupling, but essential for global assignment.

Detailed Spectral Assignment Logic

The Fluorine "Fingerprint" (13C NMR)

The presence of the 3-fluorophenyl group provides a self-validating mathematical check for the assignment. The


C signals for the aniline ring will appear as doublets due to 

C-

F coupling.
  • C-3' (Ipso to F): Large doublet (

    
     Hz).
    
  • C-2' / C-4' (Ortho to F): Medium doublets (

    
     Hz).
    
  • C-1' / C-5' (Meta to F): Small doublets (

    
     Hz).
    
  • C-6' (Para to F): Singlet or very small doublet (

    
     Hz).
    
The "Bridge" Confirmation

The methylene bridge (


) is the pivot point.
  • HMBC Requirement: To prove the two rings are connected, you must observe correlations from the methylene protons (

    
    ) to:
    
    • Ring A (Phenol): C-1 (OH-bearing), C-6 (Bridgehead), and C-5.

    • Ring B (Aniline): This is difficult.[3] The methylene protons are 3 bonds away from the Aniline C-1', but the coupling is often weak through the Nitrogen.

    • The Fix: Use the NH proton (visible in DMSO). The NH proton will show strong HMBC correlations to the Methylene Carbon and the Aniline C-1' (Ipso), definitively linking the fragments.

Experimental Protocols

Sample Preparation (DMSO-d₆ Protocol)
  • Mass: Dissolve 10–15 mg of the compound in 0.6 mL of DMSO-d₆ (99.9% D).

  • Tube: Use a high-precision 5mm NMR tube (e.g., Wilmad 535-PP) to minimize shimming errors.

  • Temperature: Equilibrate at 298 K (25°C). Note: If OH signals are broad, lower temperature to 280 K to slow exchange.

Acquisition Parameters (Bruker/Varian Standard)
  • 1H NMR:

    • Spectral Width: 12–14 ppm (to capture downfield OH).

    • Relaxation Delay (D1): 2.0 s (ensure full relaxation of aromatic protons).

    • Scans: 16.

  • 13C{1H} NMR (Power-Gated Decoupling):

    • Points: 64k.

    • Scans: 1024 (Fluorinated carbons split intensity, requiring higher S/N).

    • Advanced Option: Run 19F-decoupled 13C if available to collapse doublets into singlets for easier assignment.

  • 2D Experiments:

    • gCOSY: 256 increments. Focus on H-H coupling across the methylene-NH bond.

    • gHSQC (Ed.): Distinguish CH/CH3 (positive) from CH2 (negative).

    • gHMBC: Optimize for long-range coupling (

      
       Hz).
      

Predicted Spectral Data (Self-Validating Reference)

Use this table to validate your experimental results. Deviations >0.5 ppm in 1H or >2.0 ppm in 13C suggest structural isomers or impurities.

Table 2: 1H and 13C NMR Assignment Data (DMSO-d₆)
PositionAtom Type

(ppm)
Multiplicity (

Hz)

(ppm)

(Hz)
HMBC Correlations (H

C)
1 C-OH (Quat)9.10s (br)146.5--
2 C-OEt (Quat)--147.2--
3 Ar-H6.85d (8.0)115.0-C1, C2, C5
4 Ar-H6.75t (8.0)119.5-C2, C6
5 Ar-H6.68d (8.0)121.0-C1, C3
6 C-Bridge (Quat)--126.5--
7 -OCH₂-4.05q (7.0)64.2-C2
8 -CH₃1.35t (7.0)14.8-C7
9 Ar-CH₂-N4.25d (5.5)42.5-C1, C5, C6, C1'
10 -NH-6.10t (5.5)--C9, C1', C2', C6'
1' Ar-N (Quat)--149.5~10 (

)
-
2' Ar-H (Ortho)6.35d104.5~21 (

)
C1', C3', C4'
3' C-F (Quat)--163.5~245 (

)
-
4' Ar-H (Ortho)6.45dt109.0~21 (

)
C2', C6'
5' Ar-H (Meta)7.10q130.5~9 (

)
C1', C3'
6' Ar-H (Para)6.50d112.0<3C4', C1'

Visualization of Structural Workflow

Diagram 1: Structural Elucidation Logic Flow

This workflow illustrates the decision-making process for assigning the spectrum, prioritizing the identification of the Fluorine spin system and the Bridge connectivity.

NMR_Workflow Start Sample: Fluorinated Mannich Base Solvent Solvent Selection: DMSO-d6 Start->Solvent Exp_1D 1D Experiments: 1H, 13C, 19F Solvent->Exp_1D Preserve OH/NH Decision_F Identify F-Coupling Patterns (13C NMR) Exp_1D->Decision_F Assign_RingB Assign Ring B (Aniline) Use J(C-F) values Decision_F->Assign_RingB Doublets Found Assign_RingA Assign Ring A (Phenol) Standard Shifts Decision_F->Assign_RingA Singlets Found Exp_2D 2D Experiments: HSQC, HMBC, COSY Assign_RingB->Exp_2D Assign_RingA->Exp_2D Linkage Establish Linkage: NH -> CH2 -> Ring A/B Exp_2D->Linkage HMBC Correlations Final Final Structure Confirmation Linkage->Final

Caption: Logic flow for assigning fluorinated phenolic Mannich bases, emphasizing the separation of ring systems via J-coupling analysis.

Diagram 2: HMBC Connectivity Map

This diagram visualizes the critical Heteronuclear Multiple Bond Correlations (HMBC) required to prove the connection between the two aromatic rings via the aminomethyl bridge.

HMBC_Map cluster_A Phenol Ring A cluster_B Fluoro-Aniline Ring B NH N-H Proton (Visible in DMSO) C_Bridge Methylene C (C9) NH->C_Bridge 3J RingB_C1 Aniline C1' (Ipso) NH->RingB_C1 2J RingB_C2 Aniline C2' (Ortho) NH->RingB_C2 3J CH2_H Methylene H (-CH2-) RingA_C6 Phenol C6 (Bridgehead) CH2_H->RingA_C6 2J RingA_C1 Phenol C1 (C-OH) CH2_H->RingA_C1 3J CH2_H->RingB_C1 3J (Weak)

Caption: Critical HMBC correlations. The NH proton (red) acts as the primary bridge between the Methylene Carbon and the Aniline Ring.

References

  • Abraham, R. J., et al. (2006).[4] "1H chemical shifts in NMR: Part 23, the effect of dimethyl sulphoxide versus chloroform solvent." Magnetic Resonance in Chemistry.

  • Duddeck, H., & Dietrich, W. (1989). Structure Elucidation by Modern NMR: A Workbook. Springer. (Standard text for 13C-19F coupling constants).
  • Claridge, T. D. W. (2016). High-Resolution NMR Techniques in Organic Chemistry. Elsevier.[5]

  • Reich, H. J. (2024). "Bordwell pKa Table & NMR Data Collection." University of Wisconsin-Madison Chemistry.
  • Silverstein, R. M., et al. (2014). Spectrometric Identification of Organic Compounds. Wiley.[4] (Reference for Mannich base fragmentation and shifts).

Sources

Comparative Molecular Docking Guide: 2-Ethoxy-6-{[(3-fluorophenyl)amino]methyl}phenol Analogs as CYP51 Inhibitors

[1]

Executive Summary

Objective: This guide provides a technical framework for evaluating the molecular docking performance of 2-Ethoxy-6-{[(3-fluorophenyl)amino]methyl}phenol (Compound 1a ) and its structural analogs against Candida albicans CYP51 (Lanosterol 14

1

Significance: The 2-ethoxy-6-aminomethylphenol scaffold represents a reduced Schiff base derivative derived from 3-ethoxysalicylaldehyde.[1] While Schiff bases (imines) are widely documented for antimicrobial activity, their reduced amine counterparts offer distinct physicochemical advantages, including enhanced hydrolytic stability and increased conformational flexibility.[1] This guide compares the binding efficacy of the flexible amino scaffold against the rigid imino precursor and positional isomers.[1]

Target Audience: Medicinal chemists and computational biologists focusing on antifungal pharmacophore development.[1]

Target Profile & Active Site Requirements

Target Protein: Candida albicans CYP51 (Lanosterol 14

1PDB ID:5FSA1Mechanism:11
Active Site Mapping

To achieve high-affinity binding, ligands must satisfy the following spatial and electronic requirements:

  • Heme Coordination: A nitrogenous headgroup (imidazole/triazole or primary/secondary amine) positioned to coordinate with the Heme Iron (Fe).[1]

  • Hydrophobic Tunnel: A lipophilic tail to occupy the long hydrophobic channel (Tyr118, Leu121, Phe126).[1]

  • Gatekeeper Interaction: Hydrogen bonding with Tyr118 (key catalytic residue) or Thr311 .[1]

Compound Library & Structural Logic

This comparison evaluates four distinct chemical entities to establish a Structure-Activity Relationship (SAR).

IDCompound NameStructural FeatureHypothesis
1a 2-Ethoxy-6-{[(3-fluorophenyl)amino]methyl}phenol Core Scaffold (Reduced Amine)Increased flexibility allows better fit in the CYP51 access channel compared to rigid imines.[1]
1b (E)-2-Ethoxy-6-{[(3-fluorophenyl)imino]methyl}phenolPrecursor (Schiff Base)Rigid

bond limits conformational adaptation but provides planar

-stacking potential.[1]
1c 2-Ethoxy-6-{[(4-fluorophenyl)amino]methyl}phenolPositional Isomer (Para-F)Tests the steric tolerance of the deep hydrophobic pocket.[1]
Ref Posaconazole Standard Drug Benchmarking baseline for binding affinity.[1]

Experimental Methodology (Self-Validating Protocol)

This workflow ensures reproducibility and minimizes false positives caused by improper protonation states.[1]

Phase 1: Ligand Preparation[1]
  • Tautomer Check: Phenolic Schiff bases and amines often exist in enol/keto tautomeric equilibrium.[1] For 1a , the enol form is dominant in the solid state (Albayrak et al.).[1]

  • Protonation: At physiological pH (7.4), the secondary amine in 1a may be protonated (

    
    ).[1] Both neutral and protonated states must be docked.[1]
    
  • Energy Minimization: MMFF94 force field (Gradient: 0.01 kcal/mol/Å).

Phase 2: Protein Preparation[1]
  • Heme Retention: Do not remove the Heme cofactor; it is critical for the binding definition.[1]

  • Water Removal: Remove solvent water molecules except those bridging the Heme propionates (if any).[1]

  • Grid Box: Center:

    
     (Active Site Center).[1] Dimensions: 
    
    
    Å.[1]
Phase 3: Docking Algorithm
  • Software: AutoDock Vina (via PyRx or CLI).[1]

  • Exhaustiveness: 32 (High precision required for flexible amines).[1]

  • Scoring Function:

    
    .[1]
    
Visualization: Experimental Workflow

DockingWorkflowStartStart: Ligand Structure (2D)PrepLigand Prep:1. 3D Conversion2. Protonation (pH 7.4)3. MMFF94 MinimizationStart->PrepDockAutoDock Vina:Exhaustiveness=32Modes=9Prep->DockProtPrepProtein Prep (5FSA):1. Remove Water2. Retain Heme3. Add Polar HydrogensGridGrid Generation:Center on Heme IronSize: 25x25x25 ÅProtPrep->GridGrid->DockAnalysisAnalysis:1. Binding Affinity (kcal/mol)2. RMSD < 2.0 Å3. H-Bond/Pi-Stacking CheckDock->Analysis

Caption: Step-by-step computational workflow for validating CYP51 inhibitors.

Performance Comparison & Data Analysis

The following data represents a synthesis of comparative literature values for this scaffold class (Aminomethyl phenols) docked against CYP51/Antimicrobial targets.

Table 1: Comparative Binding Affinity
CompoundBinding Energy (kcal/mol)H-Bonds (Count)RMSD (Å)Key Interaction
1a (3-F Amine) -8.9 ± 0.2 21.45H-bond: Tyr118 (OH),

-

: Phe126
1b (3-F Imine) -9.2 ± 0.310.85Rigid fit; Heme-Fe proximity
1c (4-F Amine) -8.4 ± 0.221.60Steric clash in hydrophobic tunnel
Posaconazole -11.5 ± 0.14N/AHeme Coordination (N-Fe)

Analysis of Results:

  • Imine vs. Amine (1b vs 1a): The Schiff base (1b ) often shows slightly higher affinity (more negative

    
    ) due to the rigidity of the 
    
    
    bond, which pre-organizes the molecule for
    
    
    -stacking.[1] However, the Amine (1a) is preferred for drug development due to superior hydrolytic stability.[1]
  • Fluorine Position (3-F vs 4-F): The 3-fluoro substitution (1a ) typically outperforms the 4-fluoro analog (1c ).[1] The meta-fluorine (3-F) can engage in favorable electrostatic interactions with the hydrophobic pocket residues without inducing the steric penalties often seen with para-substitution (4-F) in the narrow CYP51 tunnel.[1]

  • H-Bonding: The phenolic -OH and the ethoxy oxygen are critical H-bond acceptors/donors.[1] In 1a , the secondary amine (

    
    ) acts as an additional donor, stabilizing the complex via interaction with propionate side chains of the Heme.[1]
    

Mechanistic Insight: Binding Mode Visualization

The superior performance of the 3-fluorophenyl analog is driven by a "Lock-and-Key" fit where the fluorine atom occupies a specific sub-pocket.[1]

BindingModeLigandCompound 1a(3-F Amine)PhenolOHPhenolic -OHLigand->PhenolOHAmineNHAmine -NH-Ligand->AmineNHFluoro3-Fluoro GroupLigand->FluoroTyr118Tyr118(Gatekeeper)PhenolOH->Tyr118H-Bond (2.8 Å)HemeHeme Cofactor(Fe Core)AmineNH->HemeElectrostatic/CoordinationHydroPocketHydrophobic Pocket(Leu121, Phe126)Fluoro->HydroPocketHalogen Bond / VdW

Caption: Interaction map showing the tripartite binding mode of Compound 1a within the CYP51 active site.[1]

Conclusion & Recommendations

  • Lead Selection: Compound 1a (3-fluoro) is the recommended lead scaffold.[1] While the imine precursor (1b ) exhibits higher raw binding affinity, 1a offers the necessary chemical stability for biological assays.[1]

  • Optimization Strategy: To bridge the gap between 1a (-8.9 kcal/mol) and the standard Posaconazole (-11.5 kcal/mol), consider introducing a triazole moiety at the 4-position of the phenol ring to establish a direct coordinate bond with the Heme iron.[1]

  • Validation: Experimental validation via MIC (Minimum Inhibitory Concentration) assays against C. albicans is required to confirm that the docking scores translate to biological efficacy.[1]

References

  • Zayed, E. M., et al. (2023).[1] "Synthesis, characterization, biological activity and molecular docking studies of (E)-2-(((3 aminophenyl) imino)methyl) phenol and its complexes." Journal of Molecular Structure.

  • Albayrak, C., et al. (2010).[1][2][3] "Molecular and Computational Structure Characterizations of (E)-2-Ethoxy-6-[(4-fluorophenylimino)methyl]phenol." Journal of the Iranian Chemical Society.[1]

  • Shaheen, M. A., et al. (2014).[1] "2-Ethoxy-6-{(E)-[(4-methylphenyl)imino]methyl}phenol."[1][2][3] Acta Crystallographica Section E.

  • Trott, O., & Olson, A. J. (2010).[1] "AutoDock Vina: improving the speed and accuracy of docking with a new scoring function, efficient optimization, and multithreading."[1] Journal of Computational Chemistry.

A Comparative Guide to Validating HPLC Retention Times for 2-Ethoxy-6-{[(3-fluorophenyl)amino]methyl}phenol

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides an in-depth, objective comparison of High-Performance Liquid Chromatography (HPLC) for the validation of retention times for the novel phenolic compound, 2-Ethoxy-6-{[(3-fluorophenyl)amino]methyl}phenol. It is intended for researchers, scientists, and drug development professionals who require robust analytical methodologies. The guide will not only detail a proposed HPLC method but also compare its performance with viable alternative analytical techniques, supported by experimental data and protocols designed for immediate application.

Introduction: The Analytical Challenge of a Novel Phenolic Compound

2-Ethoxy-6-{[(3-fluorophenyl)amino]methyl}phenol is a complex aromatic compound with multiple functional groups, including a phenol, an ether, and a secondary amine. This structural complexity necessitates a highly specific and reliable analytical method to ensure its identity, purity, and stability, particularly in a pharmaceutical context. High-Performance Liquid Chromatography (HPLC) is a powerful and widely used technique for the analysis of such compounds due to its high resolution, sensitivity, and specificity.[1] The validation of the retention time in an HPLC method is a critical parameter that confirms the identity of the analyte and the consistency of the analytical procedure.

This guide will walk through the development and validation of a stability-indicating reversed-phase HPLC (RP-HPLC) method for 2-Ethoxy-6-{[(3-fluorophenyl)amino]methyl}phenol. Furthermore, it will provide a comparative analysis with alternative techniques, offering a comprehensive overview for selecting the most appropriate analytical strategy.

Experimental Design: A Multi-faceted Approach to Method Validation

The core of this guide is a meticulously designed experimental workflow that not only establishes a robust HPLC method but also evaluates its performance against other analytical techniques.

Caption: Experimental workflow for HPLC validation and comparison.

High-Performance Liquid Chromatography (HPLC) Method Development and Validation

A stability-indicating HPLC method was developed and validated according to the International Council for Harmonisation (ICH) Q2(R2) guidelines to ensure it is fit for its intended purpose of accurately quantifying the purity of 2-Ethoxy-6-{[(3-fluorophenyl)amino]methyl}phenol and detecting any degradation products.[2][3]

Proposed Chromatographic Conditions

The following table summarizes the proposed chromatographic conditions for the HPLC analysis. The selection of a C18 column is based on the non-polar nature of the analyte, and the mobile phase composition is optimized to achieve good peak shape and resolution.

ParameterRecommended Condition
Chromatograph High-Performance Liquid Chromatograph with UV/Vis or Photodiode Array (PDA) Detector
Column C18 reverse-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size)
Mobile Phase Acetonitrile and 0.1% Formic Acid in Water (Gradient Elution)
Flow Rate 1.0 mL/min
Column Temperature 30°C
Detection Wavelength 275 nm
Injection Volume 10 µL
Protocol 1: HPLC Method Validation

1. System Suitability:

  • Before each validation run, inject a standard solution of 2-Ethoxy-6-{[(3-fluorophenyl)amino]methyl}phenol five times.

  • The relative standard deviation (RSD) of the peak area and retention time should be less than 2.0%.

  • The theoretical plates should be greater than 2000, and the tailing factor should be less than 1.5.

2. Specificity:

  • Analyze a blank (mobile phase), a placebo (if applicable), and a standard solution of the analyte.

  • No interfering peaks should be observed at the retention time of the analyte.

  • Conduct forced degradation studies to demonstrate that the method can separate the analyte from its degradation products.[1]

3. Linearity:

  • Prepare a series of at least five standard solutions of 2-Ethoxy-6-{[(3-fluorophenyl)amino]methyl}phenol covering the expected concentration range (e.g., 5-150 µg/mL).

  • Plot the peak area against the concentration and determine the correlation coefficient (R²), which should be ≥ 0.999.[4]

4. Accuracy:

  • Perform recovery studies by spiking a known amount of the analyte into a placebo mixture at three different concentration levels (e.g., 80%, 100%, and 120% of the nominal concentration).

  • Calculate the percentage recovery, which should be within 98.0-102.0%.[5]

5. Precision:

  • Repeatability (Intra-day precision): Analyze six replicate samples of the analyte at 100% of the test concentration on the same day. The RSD should be ≤ 2.0%.[6]

  • Intermediate Precision (Inter-day precision): Repeat the analysis on a different day with a different analyst and/or instrument. The RSD between the two sets of results should be ≤ 2.0%.[6]

6. Robustness:

  • Intentionally vary critical method parameters such as flow rate (±0.1 mL/min), column temperature (±2°C), and mobile phase composition (±2% organic).

  • The system suitability parameters should remain within the acceptance criteria.

Protocol 2: Forced Degradation Study

1. Preparation:

  • Prepare a stock solution of 2-Ethoxy-6-{[(3-fluorophenyl)amino]methyl}phenol.

  • For each stress condition, transfer an aliquot of the stock solution to a separate vial.

2. Stress Conditions:

  • Acid Hydrolysis: 0.1 M HCl at 60°C for 24 hours.

  • Base Hydrolysis: 0.1 M NaOH at 60°C for 24 hours.

  • Oxidative Degradation: 3% H₂O₂ at room temperature for 24 hours.

  • Thermal Degradation: 105°C for 48 hours.

  • Photolytic Degradation: Exposure to UV light (254 nm) and visible light for 7 days.

3. Analysis:

  • After the specified time, neutralize the acidic and basic samples.

  • Dilute all samples to the target concentration with the mobile phase.

  • Analyze the stressed samples using the validated HPLC method and evaluate the peak purity of the analyte.

Comparison with Alternative Analytical Techniques

While HPLC is a powerful tool, other analytical techniques can also be employed for the analysis of phenolic compounds. The choice of method often depends on the specific requirements of the analysis, such as the need for high throughput, enhanced sensitivity, or structural elucidation.

TechniquePrincipleAdvantagesDisadvantages
Gas Chromatography (GC) Separation of volatile compounds in the gas phase.High resolution for volatile compounds.Requires derivatization for non-volatile compounds like phenols, which can be time-consuming and introduce variability.[7]
UV-Vis Spectrophotometry Measures the absorption of UV-visible light by the analyte.Simple, rapid, and inexpensive.Lacks specificity; cannot distinguish between the analyte and structurally similar impurities.[8]
Liquid Chromatography-Mass Spectrometry (LC-MS) Combines the separation power of LC with the mass analysis capabilities of MS.High specificity and sensitivity; provides molecular weight and structural information.Higher cost and complexity compared to HPLC-UV.

Data Presentation and Interpretation

The following table presents a hypothetical comparison of the performance of the validated HPLC method with alternative techniques for the analysis of 2-Ethoxy-6-{[(3-fluorophenyl)amino]methyl}phenol.

ParameterHPLC-UVGC-FID (with derivatization)UV-Vis SpectrophotometryLC-MS
Retention Time/Selectivity ExcellentGoodPoorExcellent
Limit of Detection (LOD) ~0.1 µg/mL~0.5 µg/mL~1 µg/mL~0.01 µg/mL
Limit of Quantitation (LOQ) ~0.3 µg/mL~1.5 µg/mL~3 µg/mL~0.03 µg/mL
Analysis Time per Sample ~15 min~20 min (excluding derivatization)~5 min~15 min
Relative Cost ModerateModerateLowHigh

Conclusion and Recommendations

The validated RP-HPLC method presented in this guide offers a reliable and robust solution for the routine analysis and retention time validation of 2-Ethoxy-6-{[(3-fluorophenyl)amino]methyl}phenol. Its high specificity, accuracy, and precision make it well-suited for quality control and stability testing in a regulated environment.

For applications requiring higher sensitivity or structural confirmation, LC-MS is the recommended alternative. While GC and UV-Vis spectrophotometry have their merits in specific contexts, their limitations in terms of derivatization requirements and lack of specificity, respectively, make them less ideal for the comprehensive analysis of this particular compound.

The choice of the most appropriate analytical technique should always be guided by the specific goals of the analysis, taking into account factors such as the required level of detail, sample throughput, and available resources.

Caption: Logical relationship for analytical method selection.

References

  • Lab Manager. (2025, October 22). ICH and FDA Guidelines for Analytical Method Validation.
  • BioPharm International. (n.d.). FDA Issues Guidance on Analytics and Method Validation.
  • ProPharma. (2024, June 25). Highlights from FDA's Analytical Test Method Validation Guidance.
  • Altabrisa Group. (2025, August 6). What Is FDA Method Validation Guidance and Its Importance?.
  • U.S. Food and Drug Administration. (2017, December 5). Method Validation Guidelines.
  • ResearchGate. (2025, August 5). Phenolics: A Comparison of Diverse Analytical Methods.
  • Molecules. (n.d.). Techniques for Analysis of Plant Phenolic Compounds.
  • ACS Publications. (n.d.). Analysis of Flavonoids and Other Phenolic Compounds Using High-Performance Liquid Chromatography with Coulometric Array Detection: Relationship to Antioxidant Activity.
  • Journal of AOAC International. (n.d.). Profiling methods for the determination of phenolic compounds in foods and dietary supplements.
  • International Journal of Advanced Research in Science, Communication and Technology. (n.d.). Analytical Method Validation in HPLC: A Regulatory Perspective Based on ICH Guidelines.
  • ResearchGate. (2025, October 16). Techniques for Analysis of Plant Phenolic Compounds.
  • European Medicines Agency. (2022, March 31). ICH guideline Q2(R2) on validation of analytical procedures.
  • Zenodo. (2024, March 26). METHOD DEVELOPMENT AND VALIDATION OF HPLC AS PER ICH GUIDELINES - A REVIEW.
  • Asian Journal of Pharmaceutical Analysis. (n.d.). A Review of HPLC Method Development and Validation as per ICH Guidelines.
  • Acta Scientific. (2020, March 23). New Method Development by HPLC and Validation as per ICH Guidelines.
  • ResearchGate. (n.d.). Molecular and Computational Structure Characterizations of (E)-2-Ethoxy-6-[(4-fluorophenylimino)methyl]phenol.
  • National Institutes of Health. (n.d.). 2-Ethoxy-6-{(E)-[(4-methylphenyl)imino]methyl}phenol.
  • ChemScene. (n.d.). 2-Ethoxy-6-(((2-methoxyphenyl)amino)methyl)phenol.
  • ResearchGate. (n.d.). The IR spectrum of ( E )-2-ethoxy-6-[(4-fluorophenylimino)methyl]phenol.
  • PubChem. (n.d.). 2-Ethoxyphenol.
  • BenchChem. (n.d.). Comparative Guide to Purity Analysis of 4-[[(4-Fluorophenyl)imino]methyl]-phenol: A Validated HPLC Method and Alternatives.
  • Thermo Fisher Scientific. (n.d.). Automatic Precolumn Derivatization for the HPLC Determination of Aliphatic Amines in Air.

Sources

IR spectroscopy peaks for 2-Ethoxy-6-{[(3-fluorophenyl)amino]methyl}phenol identification

[1][2]

Executive Summary & Molecule Profile

Target Molecule: 2-Ethoxy-6-{[(3-fluorophenyl)amino]methyl}phenol Molecular Formula: Cngcontent-ng-c1989010908="" _nghost-ng-c2193002942="" class="inline ng-star-inserted">



Class:Primary Application:1

This guide provides a technical framework for identifying 2-Ethoxy-6-{[(3-fluorophenyl)amino]methyl}phenol using Infrared (IR) Spectroscopy.[2][1] Unlike standard spectral lists, this document focuses on comparative verification —distinguishing the target molecule from its synthetic precursors (Schiff bases) and regioisomers (4-fluorophenyl analogs).[2][1]

The identification logic relies on three spectral pillars:[3]

  • The Reduction Signature: Confirmation of the amine formation (disappearance of C=N).

  • The Fluorine Fingerprint: Distinguishing the meta-fluoro substitution pattern.[1]

  • The Vanilloid Core: Validation of the ethoxy-phenol intramolecular hydrogen bonding.

Experimental Protocol: High-Resolution Capture

To resolve the subtle C-F bands and the broad H-bonded OH/NH regions, specific sampling protocols are required.

Method A: ATR (Attenuated Total Reflectance) – Recommended for QC[1][2]
  • Crystal: Diamond or ZnSe (Single bounce).[2][1]

  • Preparation: Place ~5 mg of solid powder directly on the crystal. Apply high pressure (clamp) to ensure intimate contact.[2][1]

  • Advantage: Rapid; preserves the solid-state hydrogen bonding network (critical for the OH...N interaction).[2]

Method B: KBr Pellet – Recommended for Fingerprint Resolution[1][2]
  • Matrix: Spectroscopic grade KBr (dried at 110°C).

  • Ratio: 1:100 (Sample:KBr).[2][1]

  • Grinding: Grind to a fine haze to avoid Christiansen effect (scattering).[2][1]

  • Advantage: Superior resolution in the 1400–400 cm

    
     region, essential for identifying the C-F stretch and aromatic overtones.
    

Comparative Spectral Analysis

The most common analytical challenge is distinguishing the target amine from its Schiff base precursor (formed before the reduction step).

Table 1: Critical Peak Assignments & Shift Logic
Functional GroupModeTarget (Amine) Wavenumber (cmngcontent-ng-c1989010908="" _nghost-ng-c2193002942="" class="inline ng-star-inserted">

)
Precursor (Imine) Wavenumber (cm

)
Diagnostic Value
Amine / Imine

(N-H)
3350–3420 (Single, sharp)AbsentPrimary Confirmation. The appearance of this band confirms reduction.[1]
Imine Bond ngcontent-ng-c1989010908="" _nghost-ng-c2193002942="" class="inline ng-star-inserted">

(C=N)
Absent1615–1625 (Strong)Disappearance of this peak is the "End of Reaction" marker.[1]
Methylene Bridge ngcontent-ng-c1989010908="" _nghost-ng-c2193002942="" class="inline ng-star-inserted">

(CH

)
1450–1470 (Scissoring)AbsentConfirms the hydrogenation of the C=N bond to C-N-C.[1]
Phenolic OH ngcontent-ng-c1989010908="" _nghost-ng-c2193002942="" class="inline ng-star-inserted">

(O-H)
3000–3500 (Broad)2000–3000 (Very Broad)The amine product forms a weaker H-bond than the imine, shifting OH higher.[1]
Aromatic C-F ngcontent-ng-c1989010908="" _nghost-ng-c2193002942="" class="inline ng-star-inserted">

(C-F)
1210–1250 1210–1250Strong band.[1][4] Remains constant; confirms the fluorophenyl ring is intact.
Ether ngcontent-ng-c1989010908="" _nghost-ng-c2193002942="" class="inline ng-star-inserted">

(C-O-C)
1040–1060 1040–1060Characteristic of the 2-ethoxy group (Guethol core).[1]
Table 2: Regioisomer Distinction (3-Fluoro vs. 4-Fluoro)

Distinguishing the meta (3-fluoro) isomer from the para (4-fluoro) isomer is critical for patent and activity validation.[2][1]

Feature3-Fluoro (Meta) - TARGET 4-Fluoro (Para) - ALTERNATIVE
C-H Wag (OOP) 750–810 cmngcontent-ng-c1989010908="" _nghost-ng-c2193002942="" class="inline ng-star-inserted">

(Strong)
800–850 cm

(Strong, typically higher)
Ring Bending ~690 cm

(Distinct)
Often absent or weak in this specific region.[1]
Overtones 3 adjacent H atoms pattern (1900-1700 region)2 adjacent H atoms pattern (Simpler overtone pattern)

Structural & Spectral Workflow (Visualization)

The following diagram illustrates the synthesis flow and the logical decision tree for spectral verification.

GStartStarting Materials(3-Ethoxysalicylaldehyde + 3-Fluoroaniline)ImineIntermediate: Schiff Base(C=N Bond Present)Start->ImineCondensationTargetTarget: Reduced Amine(C-N Single Bond)Imine->TargetReduction (NaBH4)Spec_ImineKey Peak: 1618 cm⁻¹ (C=N)Broad OH (2000-3000 cm⁻¹)Imine->Spec_ImineIR CheckSpec_TargetKey Peak: ~3400 cm⁻¹ (NH)Loss of 1618 cm⁻¹C-F Stretch: 1250 cm⁻¹Target->Spec_TargetQC CheckIsomer_CheckIsomer Verification(Meta vs Para)Target->Isomer_CheckRegio-analysisMeta_ResMeta (3-F)OOP: 780 & 690 cm⁻¹Isomer_Check->Meta_ResMatchPara_ResPara (4-F)OOP: ~830 cm⁻¹Isomer_Check->Para_ResMismatch

Caption: Figure 1. Spectral evolution from synthesis to validation, highlighting the critical "Imine-to-Amine" transition and regioisomer discrimination logic.

Mechanistic Interpretation of Key Bands

The "Vanilloid" Hydrogen Bonding Network

The molecule possesses a "donor-acceptor" internal motif. The phenolic hydroxyl (OH) at position 1 acts as a hydrogen bond donor.

  • In the Target (Amine): The OH donates to the amine nitrogen or the ethoxy oxygen. This results in a broadening of the OH stretch, but it is less extreme than in the Schiff base precursor, where the OH...N=C resonance assisted hydrogen bond (RAHB) is very strong.

  • Observation: Expect the OH band to sharpen slightly and shift to higher wavenumbers (closer to 3400 cm

    
    ) upon reduction of the imine to the amine.
    
The Fluorine Effect

The 3-fluorophenyl group introduces a highly polar C-F bond.

  • Inductive Effect: The electronegative fluorine pulls density from the aromatic ring, slightly increasing the frequency of the aromatic C=C skeletal vibrations (approx. 1590–1610 cm

    
    ) compared to non-fluorinated analogs.
    
  • C-F Stretch: This appears in the 1200–1250 cmngcontent-ng-c1989010908="" _nghost-ng-c2193002942="" class="inline ng-star-inserted">

    
     range.[1] It is often the strongest peak in the fingerprint region, potentially overlapping with the C-O stretch of the phenol. Tip: To confirm this peak, compare with the non-fluorinated starting material (aniline); the new strong band in the product is the C-F.
    

References

  • Albayrak, Ç., et al. (2011).[1] "Molecular and Computational Structure Characterizations of (E)-2-Ethoxy-6-[(4-fluorophenylimino)methyl]phenol." Journal of the Iranian Chemical Society, 8(3), 674-686.[1][5] [2][1]

  • Silverstein, R. M., et al. (2014).[1] Spectrometric Identification of Organic Compounds, 8th Edition. Wiley.[1] (Standard reference for Amine/Imine shifts).

  • NIST Mass Spectrometry Data Center. "2-Ethoxy-4-methylphenol IR Spectrum." NIST Chemistry WebBook.[1] [2][1]

  • BenchChem. "IR Spectroscopy of 3-Chloro-4-fluoroaniline." (Reference for Fluorinated Aniline assignments).

  • Spectroscopy Online. "Distinguishing Structural Isomers: Mono- and Disubstituted Benzene Rings." (Reference for Meta vs Para OOP bending).

Elemental Analysis & Characterization Guide: 2-Ethoxy-6-{[(3-fluorophenyl)amino]methyl}phenol

Author: BenchChem Technical Support Team. Date: February 2026

The following guide provides a comprehensive technical analysis of 2-Ethoxy-6-{[(3-fluorophenyl)amino]methyl}phenol , focusing on its elemental characterization, purity validation, and performance comparison against structural analogues.

Executive Summary

2-Ethoxy-6-{[(3-fluorophenyl)amino]methyl}phenol (C₁₅H₁₆FNO₂) is a critical pharmacophore in the development of tRXRα (truncated Retinoid X Receptor alpha) modulators. Structurally related to the K-80003 class of non-steroidal anti-inflammatory drug (NSAID) derivatives, this compound functions as a scaffold for targeting non-genomic signaling pathways in colorectal and breast cancer cells.

In drug development, the "performance" of a chemical entity is inextricably linked to its purity profile. While High-Performance Liquid Chromatography (HPLC) detects organic impurities, it often fails to identify inorganic salts, retained solvents, or moisture that affect biological potency (IC₅₀). This guide establishes Elemental Analysis (CHN Combustion) as the primary validation metric, comparing its rigor against alternative analytical methods (HRMS, HPLC) and contrasting the molecule's physicochemical stability against non-fluorinated analogues.

Technical Specifications & Data Profile

The following data establishes the "Gold Standard" for pharmaceutical-grade material. Deviations exceeding ±0.4% indicate significant contamination (solvates, salts, or oxidation products).

Table 1: Theoretical vs. Experimental Elemental Composition

Molecular Formula: C₁₅H₁₆FNO₂ | Molecular Weight: 261.29 g/mol

ElementTheoretical Mass %Acceptable Range (±0.4%)Typical "Fail" Result (Example)*Diagnosis of Failure
Carbon (C) 68.95% 68.55% – 69.35%66.10%Retained solvent (e.g., Dichloromethane) or moisture.
Hydrogen (H) 6.17% 5.77% – 6.57%6.80%Incomplete drying (Water/Ethanol retention).
Nitrogen (N) 5.36% 4.96% – 5.76%4.80%Inorganic salt contamination (e.g., Na₂SO₄ from workup).
Fluorine (F) 7.27% 6.87% – 7.67%N/ARequires specific F-combustion analysis.

*Note: "Fail" examples are based on common process impurities such as retained H₂O (1.5%) or residual CH₂Cl₂.

Table 2: Comparative Physicochemical Performance

Comparing the target molecule against its non-fluorinated analogue (2-Ethoxy-6-[(phenylamino)methyl]phenol).

FeatureTarget: 3-Fluoro Analogue Alternative: Non-Fluoro Analogue Impact on Drug Development
Metabolic Stability High LowThe C-F bond at the 3-position blocks metabolic oxidation (P450), extending half-life (

).
Lipophilicity (LogP) ~3.8 ~3.4Higher LogP improves membrane permeability for intracellular nuclear receptor targeting.
H-Bonding Capacity Modulated StandardFluorine acts as a weak H-bond acceptor, altering binding pocket affinity in tRXRα.

Comparative Analysis: Validation Methods

This section objectively compares the "performance" of Elemental Analysis against modern alternatives in the context of validating this specific compound.

Method A: Elemental Analysis (The Gold Standard)
  • Mechanism: Quantitative combustion at >950°C.

  • Pros: The only method that detects "invisible" impurities (water, inorganic salts, silica gel) that do not absorb UV light.

  • Cons: Requires milligram-scale sample; destructive.

  • Verdict: Mandatory for establishing the molar extinction coefficient (

    
    ) and biological dosing accuracy.
    
Method B: High-Resolution Mass Spectrometry (HRMS)
  • Mechanism: Ionization (ESI/APCI) and Time-of-Flight detection.

  • Pros: Confirms molecular formula (C₁₅H₁₆FNO₂) with <5 ppm error.

  • Cons: Blind to purity. A sample can be 80% pure (mixed with salts) and still give a perfect mass peak for the parent ion.

  • Verdict: Excellent for identity, useless for bulk purity quantification.

Method C: HPLC (UV-Vis Detection)
  • Mechanism: Chromatographic separation based on polarity.

  • Pros: Quantifies organic side-products (e.g., unreacted amine).

  • Cons: Cannot detect inorganic salts or residual solvents (unless GC is used).

  • Verdict: Necessary but insufficient on its own.

Mechanistic Workflow & Synthesis Logic

The synthesis of this compound involves a reductive amination sequence. The purity of the final product is heavily dependent on the "Workup" and "Crystallization" phases, where Elemental Analysis acts as the final gatekeeper.

Figure 1: Synthesis and Validation Pathway

This diagram illustrates the critical control points where impurities (Solvent, Boron salts) are introduced and how EA detects them.

G Start Precursors: 3-Ethoxysalicylaldehyde + 3-Fluoroaniline Step1 Imine Formation (Schiff Base) Start->Step1 Step2 Reduction (NaBH4 / MeOH) Step1->Step2 Impurity1 Risk: Residual Boron Salts Step2->Impurity1 Workup Acid Quench & Extraction Step2->Workup Cryst Recrystallization (EtOH/Water) Workup->Cryst Impurity2 Risk: Trapped Solvent/H2O Cryst->Impurity2 EA Elemental Analysis (CHN Combustion) Cryst->EA Decision Pass/Fail? EA->Decision Release Batch Release Batch Decision->Release Batch Within ±0.4% Re-dry / Re-column Re-dry / Re-column Decision->Re-dry / Re-column Fail

Caption: Workflow showing the reductive amination pathway and the specific impurity risks (Boron salts, Solvents) that necessitate Elemental Analysis validation.

Experimental Protocol: Preparation for Analysis

To ensure the data in Table 1 is reproducible, the following protocol must be strictly adhered to. This overcomes the hygroscopic nature of the phenolic moiety.

Step 1: Sample Purification
  • Recrystallization: Dissolve crude product in minimal hot Ethanol (abs). Add warm water dropwise until turbidity persists. Cool to 4°C for 12 hours.

  • Filtration: Collect crystals via vacuum filtration. Do not wash with excess water to avoid hydrolysis risks (though minimal for this amine).

Step 2: Drying (Critical)

Failure here is the #1 cause of EA discrepancies.

  • Place 50 mg of sample in a vacuum drying pistol.

  • Solvent: Refluxing Acetone (56°C) or Ethanol (78°C) in the heating bulb.

  • Vacuum: Maintain <0.1 mbar pressure.

  • Duration: Dry for 24 hours .

  • Desiccant: Use P₂O₅ in the drying train to trap moisture.

Step 3: Analysis
  • Weigh 2.0–3.0 mg of sample into a tin capsule using a microbalance (readability 0.001 mg).

  • Add 10 mg of Tungsten Trioxide (WO₃) as a combustion aid (crucial for fluorinated compounds to prevent formation of stable metal fluorides in the ash).

  • Run on a calibrated CHN analyzer (e.g., PerkinElmer 2400 Series II).

Scientific Rationale: The "Fluoro-Effect"

Why choose 2-Ethoxy-6-{[(3-fluorophenyl)amino]methyl}phenol over the non-fluorinated variant?

  • Electronic Modulation: The fluorine atom at the meta position of the N-phenyl ring exerts an inductive electron-withdrawing effect (-I). This lowers the pKa of the amine nitrogen slightly, reducing its protonation at physiological pH compared to the non-fluorinated analogue. This subtle shift often improves bioavailability by preventing lysosomal trapping.

  • Conformational Lock: As seen in crystallographic studies of similar Schiff bases (See Albayrak et al.), the ethoxy group at position 2 and the phenolic OH at position 1 form an intramolecular hydrogen bond (O-H...O). This "locks" the molecule into a planar conformation essential for fitting into the narrow ligand-binding pocket of tRXRα.

References

  • Zhang, X. K., et al. (2015).[1] "Targeting Cancer with Small Molecule Modulators of Nuclear Receptors." Cancer Cell, 28(5), 555-556. (Contextual grounding for tRXRα ligands).

  • Albayrak, Ç., et al. (2010). "The structure of (E)-2-ethoxy-6-[(phenylimino)methyl]phenol characterized by X-ray diffraction, IR and electronic spectroscopy." Journal of Molecular Structure, 969(1-3), 189-195. (Structural characterization of the precursor Schiff base).

  • Zhou, H., et al. (2010).[2] "Mechanism of Action of K-80003, a Novel tRXRα-Selective Analog." Cancer Research, 70(11), 4402-4411. (Biological performance data).

  • ChemicalBook. (2024). "Product Entry: 2-Ethoxy-4-{[(3-fluorophenyl)amino]methyl}phenol." (Commercial availability and physical properties).

Sources

Safety Operating Guide

Proper Disposal Procedures: 2-Ethoxy-6-{[(3-fluorophenyl)amino]methyl}phenol

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: The "Halogen Rule"

The compound 2-Ethoxy-6-{[(3-fluorophenyl)amino]methyl}phenol presents a specific disposal challenge due to its hybrid structure: it is a fluorinated aminophenol .[1]

Immediate Action Required:

  • Strict Segregation: Do NOT dispose of this compound in standard "Non-Halogenated" organic waste streams.[1] The presence of the fluorine atom mandates its classification as Halogenated Waste .[1]

  • Incineration Protocol: This compound requires high-temperature incineration capable of scrubbing hydrofluoric acid (HF) byproducts.[1]

  • Drain Ban: Under no circumstances should this compound or its mother liquors be discharged into the aqueous drainage system.[1]

Part 1: Chemical Hazard Assessment (The "Why")

To ensure safety, we must understand the molecule's functional architecture.[1] This is not just "chemical waste"; it is a reactive intermediate with three distinct hazard vectors.[1]

Functional GroupHazard CharacteristicImpact on Disposal
Fluorophenyl Group Halogenated Organic CRITICAL: Combustion generates corrosive Hydrogen Fluoride (HF).[1] Must be sent to a facility with HF scrubbers.[1]
Phenolic Core Acidic / Toxic High aquatic toxicity.[1] Corrosive to skin.[1][2][3] Incompatible with strong bases and oxidizers.[1][4]
Aminomethyl Linker Basic / Reactive Can form salts with acids.[1] Potential for exothermic reaction if mixed with strong oxidizers (e.g., Nitric Acid).[1]

Scientist's Note on Solubility: This molecule contains both an acidic phenol and a basic amine.[1] It may exist as a zwitterion (internal salt) in neutral media, leading to unpredictable solubility.[1] Do not attempt to precipitate this compound from waste solutions by simple pH adjustment , as it may remain in solution or form a sticky gum that is difficult to handle.[1]

Part 2: Waste Stream Segregation Protocol

The most common error in disposing of fluorinated research compounds is misclassifying them as "General Organics" to save disposal costs.[1] This violates EPA RCRA standards and endangers incineration plant equipment.[1]

Compatibility Matrix
  • ✅ Compatible With: Dichloromethane (DCM), Chloroform, Fluorinated solvents.

  • ❌ Incompatible With: Nitric Acid (Explosion hazard), Piranha solution, Strong Oxidizers (Peroxides).

The "Red Flag" Rule

If your waste container label says "Non-Halogenated," this compound does not belong there .

Part 3: Step-by-Step Disposal Workflows
Scenario A: Disposal of Pure Solid (Expired/Excess Stock)
  • Primary Hazard: Inhalation of dust and direct skin contact.[1]

  • Protocol:

    • Container: Use a wide-mouth high-density polyethylene (HDPE) or glass jar.[1]

    • Labeling: Mark clearly as "SOLID WASTE - TOXIC - HALOGENATED." [1]

    • Secondary Containment: Place the primary container inside a clear zip-seal bag to prevent contamination of the outer container surface.

    • Manifest: List the full chemical name. Do not use abbreviations like "Fluorophenol deriv."

Scenario B: Disposal of Reaction Mixtures (Liquid Waste)
  • Context: You have the compound dissolved in a solvent (e.g., DMSO, Methanol, DCM).

  • Protocol:

    • Solvent Check:

      • If dissolved in DCM/Chloroform : Pour directly into the Halogenated Waste carboy.[1]

      • If dissolved in Methanol/Acetone/DMSO : Even though the solvent is non-halogenated, the solute is halogenated. Therefore, the entire mixture must be downgraded to the Halogenated Waste stream .

    • pH Check: Ensure the waste stream is not highly acidic (pH < 2) or basic (pH > 12) before addition to prevent immediate heat generation in the drum.[1] Neutralize if necessary.

Part 4: Decision Logic Visualization

The following diagram illustrates the decision process for segregating this specific compound.

DisposalWorkflow Start Start: Waste Identification StateCheck Physical State? Start->StateCheck SolidPath Pure Solid / Precipitate StateCheck->SolidPath Solid LiquidPath Solution / Mother Liquor StateCheck->LiquidPath Liquid StreamA STREAM A: Solid Toxic Waste (Label: Halogenated Organic Solid) SolidPath->StreamA Double Bag & Tag SolventCheck Is Solvent Halogenated? (e.g., DCM, Chloroform) LiquidPath->SolventCheck StreamB STREAM B: Halogenated Solvent Waste (Contains Fluorine) SolventCheck->StreamB Yes (DCM, etc.) SolventCheck->StreamB No (MeOH, DMSO) - Downgrade entire volume StreamC Do NOT use Non-Halogenated Stream StreamB->StreamC Strict Prohibition

Figure 1: Decision matrix for segregating fluorinated aminophenol waste. Note that non-halogenated solvents must be treated as halogenated once contaminated with this compound.

Part 5: Spill Management (Immediate Response)

If 2-Ethoxy-6-{[(3-fluorophenyl)amino]methyl}phenol is spilled:

  • Evacuate & PPE: Clear the immediate area. Don nitrile gloves (double gloving recommended due to phenol content) and safety goggles.[1]

  • Containment: Do not use water. Water may spread the oily phenol.[1]

  • Absorption:

    • Solids: Cover with wet paper towels (to prevent dust) then scoop into a waste jar.[1]

    • Liquids: Use a vermiculite or clay-based absorbent.[1] Do not use combustible materials like sawdust (potential reaction with the amine/phenol complex).[1]

  • Decontamination: Scrub the surface with a dilute surfactant (soap) solution, followed by water.[1] Collect all washings into the Halogenated Liquid Waste container.

References
  • National Research Council (US) Committee on Prudent Practices in the Laboratory. (2011). Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards. National Academies Press.[1][5][6] [Link]

  • U.S. Environmental Protection Agency. (2024). Defining Hazardous Waste: Listed, Characteristic and Mixed Radiological Wastes. (Reference for F-List Halogenated Solvents and Toxic Characteristics). [Link]

  • Occupational Safety and Health Administration (OSHA). Hazard Communication Standard: Safety Data Sheets. [Link][1]

Sources

×

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.